Boc-2-fluoro-L-phenylalanine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-6-4-5-7-10(9)15/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTWUXBKUDXGMHV-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370336 | |
| Record name | Boc-2-fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-00-6 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boc-2-fluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-2-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Boc-2-fluoro-L-phenylalanine: Structure, Properties, and Applications
Introduction: N-tert-Butoxycarbonyl-2-fluoro-L-phenylalanine (Boc-2-fluoro-L-phenylalanine) is a synthetic derivative of the essential amino acid L-phenylalanine. It is distinguished by two key chemical modifications: a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino function and a fluorine atom at the ortho (2-) position of the phenyl ring. The Boc group is instrumental in peptide synthesis, allowing for controlled, stepwise assembly of amino acid chains by preventing unwanted reactions at the amine terminus.[][2][3] The strategic placement of the fluorine atom significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability.[][2][4] These features make this compound a valuable building block for medicinal chemists and drug development professionals aiming to create peptides and other therapeutics with enhanced pharmacological profiles.[5]
Chemical Structure and Identifiers
The structure of this compound incorporates a chiral center at the alpha-carbon, a Boc-protected amine, a carboxylic acid, and a 2-fluorobenzyl side chain.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (2S)-3-(2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid[][6] |
| CAS Number | 114873-00-6[][5][6][7] |
| Molecular Formula | C₁₄H₁₈FNO₄[][2][5][6] |
| Molecular Weight | 283.30 g/mol [] |
| Synonyms | Boc-L-Phe(2-F)-OH, Boc-o-fluoro-L-Phe-OH, Boc-Phe(2-F)-OH, (S)-N-BOC-2-FLUOROPHENYLALANINE[][5][6] |
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthesis.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to light yellow crystalline powder or pale white solid[][5] |
| Melting Point | 92 - 98 °C[][5] |
| Boiling Point | 427.3 ± 40.0 °C (Predicted)[] |
| Density | 1.192 g/cm³ (Predicted)[] |
| Purity | ≥ 99.5% (as determined by Chiral HPLC)[5] |
| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate[2] |
| Storage Conditions | Store at 2 - 8 °C in a dry environment[][5] |
Spectroscopic Data
Structural confirmation and purity assessment of this compound are typically performed using spectroscopic methods. While specific spectra are proprietary to manufacturers, a Certificate of Analysis (CoA) will generally include:
-
¹H NMR: To confirm the presence of protons corresponding to the Boc group, the aromatic ring, and the amino acid backbone.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To confirm the presence and environment of the single fluorine atom.
-
IR Spectroscopy: To identify characteristic functional groups, such as the carbonyls of the Boc group and carboxylic acid, and the N-H bond.
Experimental Protocols
General Synthesis
The synthesis of this compound involves the protection of the amino group of 2-fluoro-L-phenylalanine. A common and robust method for this transformation is the use of di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Protocol for Boc Protection of 2-Fluoro-L-phenylalanine: This protocol is adapted from established procedures for the Boc-protection of L-phenylalanine.[3][8]
-
Dissolution: Dissolve 2-fluoro-L-phenylalanine (1 equivalent) in a mixture of aqueous base (e.g., sodium hydroxide solution) and an organic solvent like tert-butyl alcohol or dioxane.[3][9]
-
Addition of Boc Anhydride: To the well-stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1-1.1 equivalents) dropwise at room temperature.[3] An exotherm may be observed.
-
Reaction: Stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane or ether) to remove unreacted Boc₂O and by-products.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with a cold, dilute acid (e.g., citric acid or HCl) to a pH of approximately 2-3. This will precipitate the product.
-
Isolation: Collect the white precipitate by vacuum filtration.
-
Purification: Wash the collected solid with cold water and then a cold nonpolar solvent like pentane or hexane.[3][9] Dry the product under vacuum to a constant weight. Purity can be confirmed by HPLC and spectroscopic methods.
References
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-[(1,1-Dimethylethoxy)carbonyl]-2-fluoro-L-phenylalanine | C14H18FNO4 | CID 2734496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 114873-00-6 Cas No. | 2-Fluoro-L-phenylalanine, N-BOC protected | Apollo [store.apolloscientific.co.uk]
- 8. BOC-L-3-FLUOROPHENYLALANINE CAS#: 114873-01-7 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Boc-2-fluoro-L-phenylalanine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-2-fluoro-L-phenylalanine is a synthetically modified amino acid that serves as a critical building block in modern peptide synthesis and pharmaceutical research. The incorporation of a fluorine atom at the ortho position of the phenylalanine side chain, combined with the temporary protection of the alpha-amino group by a tert-butyloxycarbonyl (Boc) moiety, imparts unique chemical and biological properties. This strategic fluorination can significantly enhance the metabolic stability, binding affinity, and conformational rigidity of peptides, making it a valuable tool in the design of novel therapeutics and biochemical probes.[][2] This guide provides a comprehensive overview of the key technical aspects of this compound, including its physicochemical properties, detailed experimental protocols for its use in peptide synthesis, and its application in studying cellular signaling pathways.
Physicochemical and Quantitative Data
The unique properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and the analysis of resulting peptides.
| Property | Value | Reference(s) |
| CAS Number | 114873-00-6 | [][3] |
| Molecular Formula | C₁₄H₁₈FNO₄ | [][3] |
| Molecular Weight | 283.30 g/mol | [] |
| Appearance | White to light yellow crystalline powder | [] |
| Melting Point | 92-98 °C | [][3] |
| Purity | ≥ 99.5% (Chiral HPLC) | [3] |
| Storage Conditions | 2-8 °C | [] |
| Predicted Density | 1.192 g/cm³ | [] |
| Predicted Boiling Point | 427.3 ± 40.0 °C | [] |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method for this purpose. Below is a detailed, representative protocol for the incorporation of this compound into a peptide chain using manual Boc-SPPS.
Materials and Reagents
-
This compound
-
Merrifield resin or other suitable solid support
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agents (e.g., HBTU, HATU)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
-
Scavengers (e.g., dithiothreitol - DTE, if synthesizing peptides with Cys, Met, or Trp)
-
Liquid Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage
-
Ether
Protocol for a Single Coupling Cycle of this compound
This protocol assumes a peptide chain is already initiated on the solid support.
-
Resin Swelling: Swell the peptide-resin in DCM for at least 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin (approximately 10 mL per gram of resin).
-
Perform a short prewash by agitating for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes to ensure complete removal of the Boc group.[4]
-
Wash the resin thoroughly with DCM (3x) and IPA (2x) to remove residual TFA.[4]
-
-
Neutralization:
-
Wash the resin with DCM (2x).
-
Add a solution of 5% DIEA in DCM and agitate for 5-10 minutes.
-
Wash the resin thoroughly with DCM (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
In another vessel, dissolve DCC (3 equivalents) in DCM.
-
Add the DCC solution to the reaction vessel.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a successful coupling.
-
If the test is positive, a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Purification
-
Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid like liquid HF or TFMSA. This step requires specialized equipment and safety precautions.
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.
Application in Signaling Pathway Research: The Substance P and Neurokinin-1 Receptor Pathway
The incorporation of fluorinated amino acids into bioactive peptides is a powerful strategy to probe receptor-ligand interactions and modulate signaling pathways. A relevant example is the study of the Substance P (SP) and its interaction with the Neurokinin-1 Receptor (NK-1R), a G protein-coupled receptor (GPCR) involved in pain transmission, inflammation, and mood regulation.[5][6][7]
By synthesizing analogues of Substance P where one of the native phenylalanine residues is replaced with 2-fluoro-L-phenylalanine, researchers can investigate how the altered electronic and steric properties of the side chain affect receptor binding affinity and downstream signaling. The enhanced stability of peptides containing 2-fluorophenylalanine also makes them more robust tools for in vitro and in vivo studies.[8]
Experimental Workflow for Studying SP/NK-1R Signaling with a 2-Fluoro-L-phenylalanine Analogue
Neurokinin-1 Receptor Signaling Pathway
The binding of Substance P or its analogues to the NK-1R initiates a cascade of intracellular events. The primary signaling is through Gq and Gs heterotrimeric G proteins, leading to the activation of various downstream effectors.[5]
Conclusion
This compound is a powerful and versatile tool for chemical biologists and medicinal chemists. Its incorporation into peptides can confer enhanced stability and provides a subtle yet impactful modification to probe and modulate biological systems. The detailed protocols and the example of its application in studying the Substance P/NK-1R signaling pathway provided in this guide serve as a practical resource for researchers aiming to leverage the unique properties of this fluorinated amino acid in their drug discovery and development efforts.
References
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chempep.com [chempep.com]
- 5. mdpi.com [mdpi.com]
- 6. Substance P-neurokinin 1 receptor signal involves the development of osteoarthritis-induced chronic pain in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Solubility of Boc-2-fluoro-L-phenylalanine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Boc-2-fluoro-L-phenylalanine, a critical parameter for its application in peptide synthesis, drug discovery, and materials science. Understanding the solubility of this compound in various organic solvents is paramount for designing, optimizing, and executing synthetic routes, as well as for formulation and delivery studies. This document outlines its general solubility characteristics, provides detailed experimental protocols for solubility determination, and presents a logical workflow for solubility testing.
Introduction
This compound (N-tert-butyloxycarbonyl-2-fluoro-L-phenylalanine) is a derivative of the amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 2-position of the phenyl ring.[1][2] The Boc group is instrumental in peptide synthesis, preventing unwanted reactions of the amino group.[1][2] The fluorine substitution significantly alters the electronic properties of the phenyl ring, which can enhance metabolic stability and bioactivity in resulting peptides, making it a valuable building block in pharmaceutical research.[1]
The solubility of a compound is a crucial physicochemical property that influences its handling, reactivity, and bioavailability. For drug development professionals, poor solubility can pose significant challenges in formulation and in vivo administration.[3][4] Therefore, a thorough understanding of the solubility of this compound in common organic solvents is essential for its effective utilization.
General Solubility Profile
The solubility of a related compound, Boc-L-3-fluorophenylalanine, is described as slightly soluble in ethanol.[6] This suggests that alcohols may be viable solvents, although solubility might be limited.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Organic Solvent | Qualitative Solubility | Reference |
| Chloroform | Soluble | [2] |
| Dichloromethane (DCM) | Soluble | [2] |
| Ethyl Acetate | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Likely Soluble | [5] |
| Dimethylformamide (DMF) | Likely Soluble | [5] |
| Acetonitrile (ACN) | Likely Soluble | [5] |
| Ethanol | Likely Slightly Soluble | [6] |
Note: "Likely Soluble" and "Likely Slightly Soluble" are inferred from the solubility of similar compounds and general guidelines for hydrophobic, protected amino acids.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods for solubility testing are the kinetic and thermodynamic (or equilibrium) solubility assays.[3][4][7]
Thermodynamic (Equilibrium) Solubility Assay using the Shake-Flask Method
This method determines the equilibrium solubility of a compound, which is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[7]
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3] A shaker water bath or a rotating wheel can be used for consistent agitation.
-
-
Phase Separation:
-
After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Filtration: Filter the solution through a low-binding filter (e.g., PTFE or PVDF) to remove any solid particles. Care must be taken to avoid adsorption of the solute onto the filter material.[8]
-
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is a common and reliable method for quantifying organic compounds.[8] A standard curve of known concentrations of this compound should be prepared to accurately determine the concentration of the sample.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectroscopy can be used.[8]
-
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
-
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility solvent (like DMSO), precipitates when added to an aqueous or organic medium.[4] This high-throughput method is often used in early drug discovery.[3][4]
Methodology:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of this compound in 100% DMSO.
-
-
Serial Dilution:
-
In a microtiter plate, perform a serial dilution of the DMSO stock solution with the target organic solvent.
-
-
Precipitation Detection:
-
Allow the plate to equilibrate for a short period (e.g., 1-2 hours).
-
Measure the turbidity or light scattering of each well using a nephelometer.[8][9] The concentration at which precipitation is first observed is the kinetic solubility.
-
Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS/MS.[3]
-
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of this compound.
Caption: A workflow diagram for determining the thermodynamic solubility of a compound.
Conclusion
The solubility of this compound in organic solvents is a critical factor for its effective use in research and development. While quantitative data is sparse, its chemical structure suggests good solubility in common non-polar and polar aprotic organic solvents. For precise applications, it is recommended that researchers and drug development professionals determine the solubility in their specific solvent systems using standardized methods such as the shake-flask protocol for thermodynamic solubility. The methodologies and workflow provided in this guide offer a robust framework for obtaining reliable and reproducible solubility data, thereby facilitating the seamless integration of this compound into synthetic and formulation workflows.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. BOC-L-3-FLUOROPHENYLALANINE CAS#: 114873-01-7 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rheolution.com [rheolution.com]
Boc-2-fluoro-L-phenylalanine stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Boc-2-fluoro-L-phenylalanine
For researchers, scientists, and drug development professionals, understanding the stability and optimal storage conditions of critical reagents like this compound is paramount to ensuring experimental reproducibility and the integrity of synthesized peptides and other molecules. This technical guide provides a comprehensive overview of the stability profile, recommended storage, and handling procedures for this compound.
Chemical and Physical Properties
This compound, a derivative of the essential amino acid L-phenylalanine, incorporates a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the ortho position of the phenyl ring.[] This modification enhances the electronic properties of the molecule, making it a valuable building block in peptide synthesis and drug discovery for creating peptides with improved pharmacokinetic properties and metabolic stability.[2][3][4]
A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | References |
| IUPAC Name | (2S)-2-[(tert-butoxy)carbonylamino]-3-(2-fluorophenyl)propanoic acid | [] |
| Synonyms | Boc-L-Phe(2-F)-OH, Boc-o-fluoro-L-Phe-OH, Boc-Phe(2-F)-OH | [][3] |
| CAS Number | 114873-00-6 | [][3][5] |
| Molecular Formula | C14H18FNO4 | [][3] |
| Molecular Weight | 283.30 g/mol | [] |
| Appearance | White to light yellow crystalline powder or pale white solid | [][3] |
| Melting Point | 92-98 °C | [][3] |
| Purity | ≥ 99.5% (Chiral HPLC) | [3] |
Stability Profile
This compound is generally stable under normal handling and storage conditions.[5][6] The Boc protecting group is sensitive to strong acids, which will lead to its removal. The compound should be protected from conditions that can promote degradation.
Incompatibilities: To maintain its integrity, avoid contact with strong oxidizing agents.[5][6]
Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[6] However, under normal storage and use, hazardous decomposition products are not expected.[5]
Recommended Storage Conditions
For optimal stability and to ensure a long shelf life, this compound should be stored under controlled conditions. The recommended storage temperature is between 2-8 °C.[][2] Some suppliers recommend storage at 0-8°C.[3]
Key storage recommendations are summarized in Table 2.
| Parameter | Recommendation | References |
| Temperature | 2-8 °C or 0-8°C | [][2][3] |
| Container | Tightly closed container | [5][6] |
| Atmosphere | Store in a cool, dry, well-ventilated area | [5][6] |
| Incompatibilities | Away from strong oxidizing agents | [5][6] |
Experimental Protocols for Stability Testing
Objective: To determine the stability of this compound under various storage conditions (e.g., temperature, humidity, light).
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound from a single batch to ensure homogeneity.
-
Storage Conditions: Store the aliquots under a range of conditions:
-
Recommended: 2-8 °C (control)
-
Elevated Temperature: 25 °C, 40 °C
-
Humidity: Controlled humidity chambers (e.g., 60% RH, 75% RH)
-
Light Exposure: Photostability chamber
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months).
-
Analysis: Analyze the purity of each sample using a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) is common for reversed-phase HPLC of Boc-protected amino acids.
-
Column: A C18 column is typically used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control sample at time zero. Look for the appearance of new peaks (degradation products) and a decrease in the area of the main peak. Quantify the purity and any significant impurities.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Experimental workflow for stability testing.
References
Spectroscopic Data and Experimental Protocols for Boc-2-fluoro-L-phenylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-2-fluoro-L-phenylalanine (Boc-2-fluoro-L-phenylalanine), a key building block in peptide synthesis and drug discovery. The inclusion of a fluorine atom on the phenyl ring can significantly influence the conformational properties, metabolic stability, and biological activity of peptides and other pharmaceutical compounds. Accurate and detailed spectroscopic data are crucial for the unambiguous identification, characterization, and quality control of this important amino acid derivative.
This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in clearly structured tables. Detailed experimental protocols for acquiring this data are also provided, along with a visual representation of the general spectroscopic analysis workflow.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that exact values for chemical shifts (δ) in NMR and absorption frequencies in IR can vary slightly depending on the solvent, concentration, and instrument used.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.42 | s | - |
| β-CH₂ | ~3.01 | dd | J = 13.9, 5.6 |
| ~3.11 | dd | J = 13.9, 6.0 | |
| α-CH | ~4.57 | m | - |
| NH | ~4.97 | d | J = 8.4 |
| Ar-H | 7.00 - 7.30 | m | - |
¹³C NMR (Carbon-13 NMR) Data
| Carbon | Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28.3 |
| β-CH₂ | ~36.5 |
| α-CH | ~54.5 |
| C(CH₃)₃ | ~80.0 |
| Ar-C | ~115.4 (d, J = 22.5 Hz) |
| ~124.5 (d, J = 3.5 Hz) | |
| ~129.0 (d, J = 8.2 Hz) | |
| ~131.5 (d, J = 4.9 Hz) | |
| ~133.8 (d, J = 14.2 Hz) | |
| ~161.9 (d, J = 245.2 Hz) | |
| C=O (Boc) | ~155.5 |
| C=O (Acid) | ~175.0 |
Note: The chemical shifts for the aromatic carbons are influenced by the position of the fluorine atom and exhibit carbon-fluorine coupling.
Infrared (IR) Spectroscopy Data
| Functional Group | Absorption Range (cm⁻¹) | Description |
| N-H Stretch | 3300 - 3500 | Amide N-H stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Aliphatic C-H stretching |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Carboxylic acid carbonyl stretching |
| C=O Stretch (Boc) | 1680 - 1700 | Urethane carbonyl stretching |
| C-F Stretch | 1000 - 1400 | Carbon-fluorine stretching |
Mass Spectrometry (MS) Data
The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns.
| Ion | m/z | Description |
| [M+H]⁺ | 284.1 | Protonated molecular ion |
| [M+Na]⁺ | 306.1 | Sodium adduct |
| [M-C₄H₈]⁺ | 228.1 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 184.1 | Loss of the entire Boc group |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
For ¹H NMR: Acquire the spectrum using standard parameters (e.g., 400 or 500 MHz, 16-32 scans, relaxation delay of 1-2 seconds).
-
For ¹³C NMR: Acquire the spectrum using standard proton-decoupled parameters (e.g., 100 or 125 MHz, 1024 or more scans, relaxation delay of 2-5 seconds).
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Record the spectrum of the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. The typical range is 4000-400 cm⁻¹.
Mass Spectrometry
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the same solvent or a mixture compatible with the ionization source to a final concentration of 1-10 µg/mL.
Data Acquisition (Electrospray Ionization - ESI):
-
Set the mass spectrometer to operate in positive or negative ion mode.
-
Optimize the ionization source parameters (e.g., capillary voltage, cone voltage, source temperature, and gas flow rates) to achieve a stable and abundant signal for the molecular ion.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., [M+H]⁺) and apply collision-induced dissociation (CID) to generate fragment ions.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to Fluorinated Amino Acids in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into amino acids has emerged as a powerful tool in peptide chemistry, offering a unique avenue to modulate the biological and physicochemical properties of peptides. This guide provides a comprehensive overview of fluorinated amino acids, detailing their synthesis, the profound effects of fluorination on peptide structure and function, and their applications in drug discovery and biotechnology. Experimental protocols for the synthesis and analysis of fluorinated peptides are also provided, alongside illustrative diagrams to clarify key concepts and pathways.
Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties to amino acid side chains. These modifications can lead to enhanced metabolic stability, altered conformational preferences, improved binding affinity, and the introduction of a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) studies.[1][2] Consequently, fluorinated amino acids are invaluable assets in the design of novel peptide-based therapeutics and research tools.[3][4]
The Impact of Fluorination on Peptide Properties
The introduction of fluorine can systematically alter a peptide's characteristics. These changes are highly dependent on the position and extent of fluorination.
Conformational Control and Stability
Fluorination can significantly influence the secondary structure of peptides. The electron-withdrawing nature of fluorine can alter the torsional preferences of the peptide backbone and side chains, thereby stabilizing or destabilizing specific conformations such as α-helices and β-sheets.[5] For instance, the incorporation of highly fluorinated amino acids like hexafluoroleucine has been shown to impact helix propensity.[6] This conformational control is crucial for designing peptides with specific three-dimensional structures required for biological activity.[7]
Moreover, the increased hydrophobicity of fluorinated side chains can contribute to the overall stability of a peptide, a phenomenon often referred to as the "fluorous effect." This can lead to enhanced resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[6]
Physicochemical Properties: pKa and Hydrophobicity
The strong electron-withdrawing effect of fluorine can significantly lower the pKa of nearby acidic or basic groups in the amino acid side chain. This alteration can influence the charge state of the peptide at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Table 1: Effect of Fluorination on Amino Acid Side Chain pKa
| Amino Acid | Fluorinated Analog | Side Chain pKa | Change in pKa |
| Tyrosine | 3-Fluorotyrosine | ~10.1 | ↓ |
| Tyrosine | 3,5-Difluorotyrosine | ~8.7 | ↓↓ |
| Phenylalanine | 4-Trifluoromethyl-phenylalanine | - | N/A (non-ionizable) |
| Proline | 4-Fluoroproline | - | N/A (non-ionizable) |
Note: The table illustrates the general trend of pKa reduction. Precise values can vary depending on the specific molecular context.
Binding Affinity
Fluorination can modulate the binding affinity of a peptide for its target protein by influencing various non-covalent interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. The introduction of fluorine can create novel, favorable interactions or alter existing ones, leading to either an increase or decrease in binding affinity (as measured by the dissociation constant, Kd).[8][9][10]
Table 2: Impact of Fluorination on Peptide-Protein Binding Affinity (Kd)
| Peptide System | Non-fluorinated Peptide (Kd) | Fluorinated Peptide | Fluorinated Peptide (Kd) | Fold Change in Affinity |
| p53/MDM2 | 12/1 (239.81 ± 53.79 nM) | 12/1Ser (p53 P27S) | 18.83 ± 5.03 nM | ~12.7x increase |
| p53/MDM2 | DPMI-β (35 nM) | p-CF₃-Phe7-DPMI-β | 200 nM | ~5.7x decrease |
| p53/MDM2 | DPMI-β (35 nM) | 6-F-Trp3-DPMI-β | 14 nM | ~2.5x increase |
| Ghrelin/GHS-R1a | Ghrelin(1-28) (3.1 nM) | [Inp¹,Dpr³(6-fluoro-2-naphthoate),1-Nal⁴,Thr⁸]ghrelin(1-8) | 0.11 nM | ~28x increase |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
This protocol outlines the manual synthesis of a generic fluorinated peptide using Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (standard and fluorinated)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if Cys is present)
-
Water
-
Diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 eq) and OxymaPure (3 eq) in DMF.
-
Add DIC (3 eq) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 1-2 hours. For fluorinated amino acids, especially those with bulky fluorous groups, longer coupling times or double coupling may be necessary.
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Experimental Workflow for SPPS
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Fluorinated Peptide Purification
Instrumentation:
-
HPLC system with a preparative or semi-preparative C18 column
-
UV detector
-
Fraction collector
Reagents:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Crude fluorinated peptide dissolved in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Solvent B (e.g., 5-10%) in Solvent A.
-
Sample Injection: Inject the dissolved crude peptide onto the column.
-
Gradient Elution: Run a linear gradient of increasing Solvent B concentration (e.g., 5% to 95% B over 60 minutes). The hydrophobic fluorinated peptide will elute at a specific concentration of acetonitrile.
-
Detection and Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peptide peak.
-
Analysis of Fractions: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a fluffy white powder.
Spectroscopic Analysis of Fluorinated Peptides
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a CD spectrometer with a quartz cuvette of 1 mm path length. Set the wavelength range to 190-260 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C).
-
Data Analysis:
-
Subtract the buffer baseline from the peptide spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity (MRE).
-
Analyze the MRE spectrum to determine the secondary structure content. Characteristic minima at ~208 nm and ~222 nm indicate α-helical content, while a minimum around 218 nm is characteristic of β-sheet structures.[11]
-
Table 3: Impact of Fluorination on Peptide Helicity
| Peptide System | % Helicity (Non-fluorinated) | Fluorinated Amino Acid | % Helicity (Fluorinated) | Change in Helicity |
| Alanine-based peptide | Varies | Hexafluoroleucine (Hfl) | Lower than Leucine | Decrease |
| Coiled-coil peptide | Varies | Hexafluoroleucine (Hfl) | Lower than Leucine | Decrease |
| Model Peptide | 30% | Stapled with Si,i+4S(8)-Δ2 | 49% | +19% |
Note: The effect of fluorination on helicity is context-dependent and can either increase or decrease helical content based on the specific amino acid and its position within the peptide.[5]
Procedure:
-
Sample Preparation: Dissolve the fluorinated peptide in a deuterated solvent (e.g., D₂O or a mixture with a deuterated organic solvent) compatible with the peptide's solubility.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine signal is highly sensitive to the local chemical environment.
-
Data Analysis: Analyze the chemical shift, line width, and coupling constants of the ¹⁹F signal to obtain information about the peptide's conformation, dynamics, and interactions with other molecules. Changes in the ¹⁹F chemical shift upon binding to a target can be used to determine binding affinities.
Application in Drug Discovery: Inhibition of HIV-1 Fusion
Fluorinated peptides have shown significant promise as antiviral agents, particularly as inhibitors of HIV-1 entry. The HIV-1 envelope glycoprotein gp41 mediates the fusion of the viral and host cell membranes, a critical step for viral infection. This process involves a conformational change in gp41, leading to the formation of a six-helix bundle structure.[4]
Peptides derived from the C-terminal heptad repeat (CHR) region of gp41 can bind to the N-terminal heptad repeat (NHR) region, preventing the formation of the six-helix bundle and thereby inhibiting membrane fusion. The incorporation of fluorinated amino acids into these CHR-derived peptides can enhance their stability and binding affinity, leading to more potent inhibition of HIV-1 entry.[4]
Signaling Pathway: HIV-1 gp41-Mediated Membrane Fusion and its Inhibition
References
- 1. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Targeting HIV-1 gp41-induced Fusion and Pathogenesis for Anti-viral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion [beilstein-journals.org]
- 6. Helicity of short E-R/K peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissociation constant (Kd) - what is it, how is it measured and why does it matter? | Fidabio [fidabio.com]
- 8. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 9. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 10. An Ultrahigh Affinity D-Peptide Antagonist Of MDM2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of potent inhibitors of HIV-1 entry from the gp41 N-peptide region - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of the Boc Protecting Group in Phenylalanine Derivatives: A Technical Guide
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in the synthesis of phenylalanine derivatives, playing a critical role in peptide synthesis, drug development, and asymmetric synthesis. Its widespread adoption by researchers, scientists, and drug development professionals is due to its unique combination of stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. This technical guide provides an in-depth exploration of the Boc group's function in the chemistry of phenylalanine derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Introduction to the Boc Protecting Group
The Boc group is one of the most frequently used protecting groups for the amino function of amino acids. In the context of phenylalanine, it temporarily masks the nucleophilicity of the α-amino group, thereby preventing unwanted side reactions like self-polymerization during subsequent chemical transformations, most notably in peptide bond formation.
The primary advantages of the Boc group include:
-
Ease of Introduction: It can be readily introduced under mild conditions.
-
Stability: The Boc group is robust and stable under neutral, basic, and many nucleophilic conditions.
-
Orthogonality: Its acid-lability allows for selective removal without disturbing other protecting groups that are sensitive to different conditions, such as the base-labile Fmoc group.
Boc Protection of Phenylalanine: Mechanism and Protocols
The standard method for the N-protection of phenylalanine involves its reaction with di-tert-butyl dicarbonate (Boc)₂O. The reaction proceeds via the nucleophilic attack of the amino group on one of the electrophilic carbonyl carbons of the anhydride. A mild base is often used to neutralize the acidic byproducts and drive the reaction to completion.
Experimental Protocol: Boc Protection of L-Phenylalanine
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
L-Phenylalanine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 equiv)
-
Sodium Hydroxide (1.0 equiv)
-
tert-Butyl alcohol
-
Water
-
Ethyl ether or Ethyl acetate
-
Hexane or Pentane
-
Potassium hydrogen sulfate
Procedure:
-
Dissolve sodium hydroxide in water in a suitable reaction vessel.
-
With stirring, add L-phenylalanine at ambient temperature, followed by tert-butyl alcohol to form a clear solution.
-
To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear.
-
Continue stirring overnight at room temperature to ensure the reaction goes to completion. The pH of the solution should be between 7.5 and 8.5.
-
The reaction mixture is extracted with pentane, and the organic phase is extracted with a saturated aqueous sodium bicarbonate solution.
-
The combined aqueous layers are acidified to a pH of 1–1.5 by the careful addition of a potassium hydrogen sulfate solution, which will be accompanied by the evolution of carbon dioxide.
-
The turbid reaction mixture is then extracted with ethyl ether.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure at a bath temperature not exceeding 30°C.
-
The remaining yellowish oil is treated with hexane and allowed to stand overnight to induce crystallization.
-
The white precipitate is collected on a Büchner funnel, washed with cold pentane, and dried under reduced pressure to a constant weight.
| Reactant | Equivalents | Yield | Reference |
| L-Phenylalanine | 1.0 | 78-87% | |
| Di-tert-butyl dicarbonate | 1.0 | ||
| Sodium Hydroxide | 1.0 |
Table 1: Quantitative data for the Boc protection of L-Phenylalanine.
Deprotection of Boc-Phenylalanine Derivatives
A key advantage of the Boc group is its selective removal under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate. This intermediate rapidly decomposes into the free amine and carbon dioxide. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an anhydrous solvent like dioxane.
Experimental Protocol: Deprotection of Boc-Phenylalanine using TFA/DCM
Materials:
-
Boc-protected phenylalanine derivative (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction completion using an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo.
Role in Solid-Phase Peptide Synthesis (SPPS)
The "Boc strategy" was a foundational approach for solid-phase peptide synthesis (SPPS). In this workflow, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid support. The general cycle for incorporating a Boc-phenylalanine residue in SPPS is as follows:
-
Deprotection: The Boc group of the resin-bound terminal amino acid is removed with an acid (e.g., TFA in DCM).
-
Neutralization: The resulting ammonium salt is neutralized with a base (e.g., diisopropylethylamine, DIEA).
-
Coupling: The next amino acid in the sequence, Boc-Phe-OH, is pre-activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin to form a new peptide bond.
-
Wash: Excess reagents are washed away before initiating the next cycle.
| Step | Reagents | Purpose | Reference |
| Deprotection | 25-50% TFA in DCM | Removal of the N-terminal Boc group | |
| Neutralization | 10% DIEA in DCM | Neutralization of the ammonium salt | |
| Coupling | Boc-Phe-OH, DCC, HOBt | Peptide bond formation |
Table 2: Key reagents and their functions in a Boc-SPPS cycle.
Application in Asymmetric Synthesis
Boc-protected phenylalanine derivatives are crucial chiral building blocks for synthesizing unnatural amino acids and other complex, biologically active molecules. The stability of the Boc group allows for modifications to other parts of the molecule, such as the phenyl ring, without affecting the protected amine. For instance, in asymmetric phase-transfer catalysis, Boc protection is a key step after the initial asymmetric alkylation to produce enantiomerically pure unnatural phenylalanine derivatives.
An example is the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, which was achieved by the alkylation of sultam Boc-sarcosinate. This photoreactive amino acid was then incorporated into a Substance P peptide antagonist.
Conclusion
The tert-butoxycarbonyl protecting group is an indispensable tool in the chemistry of phenylalanine and its derivatives. Its predictable reactivity, stability, and orthogonality provide chemists with precise control over complex synthetic pathways. From the routine assembly of peptides in SPPS to the intricate construction of chiral pharmaceuticals, Boc-protected phenylalanine remains a critical and versatile building block. The protocols and data presented in
A Technical Guide to the Mechanism of Action of Fluorinated Phenylalanines in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated phenylalanines into peptides and proteins has emerged as a powerful tool in chemical biology and drug development. The unique physicochemical properties of fluorine, when introduced into the phenylalanine scaffold, can profoundly modulate the structure, stability, and function of biological macromolecules. This technical guide provides an in-depth exploration of the core mechanisms through which fluorinated phenylalanines exert their effects, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Principles of Fluorinated Phenylalanine Action
The substitution of hydrogen with fluorine, the most electronegative element, on the phenyl ring of phenylalanine imparts a range of unique properties due to the small size of the fluorine atom and the high strength of the carbon-fluorine bond.[1][2] These properties—including altered acidity, basicity, hydrophobicity, and conformation—are central to the mechanism of action of fluorinated phenylalanines in biological systems.[1][3]
The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making peptides and proteins containing fluorinated phenylalanines more resistant to enzymatic degradation, thereby increasing their in vivo half-life.[3][4]
-
Modulated Receptor Binding and Biological Activity: The altered electronic distribution of the fluorinated aromatic ring can influence non-covalent interactions, such as cation-π interactions, which are often critical for receptor binding and molecular recognition.[4] This can lead to fine-tuning of binding affinity and selectivity.[2]
-
Altered Protein Structure and Stability: Fluorination can impose conformational constraints on peptides and proteins, influencing their secondary structure and overall topology.[2] It can also enhance protein stability through a "fluoro-stabilization effect".[1]
-
Probing Tools in Structural Biology: The presence of the ¹⁹F isotope provides a sensitive NMR probe for studying protein structure, dynamics, and interactions with minimal perturbation to the overall structure.[1][5][6][7][8]
Quantitative Data Summary
The incorporation of fluorinated phenylalanines can lead to measurable changes in the biophysical and biochemical properties of peptides and proteins. The following tables summarize key quantitative data from various studies.
Table 1: Effects of Fluorinated Phenylalanine Incorporation on Protein Stability and Function
| Protein/Peptide System | Fluorinated Phenylalanine Analog | Measurement | Value (Wild-Type) | Value (Fluorinated) | Method | Reference |
| PvuII endonuclease | 3-Fluorophenylalanine | Enzymatic Activity | - | 2-fold increase | - | [9] |
| PvuII endonuclease | 2-Fluorophenylalanine | Stability & Activity | - | Decreased | - | [9] |
| PvuII endonuclease | 4-Fluorophenylalanine | Stability & Activity | - | Decreased | - | [9] |
| MCF-7 breast cancer cells | 4-Fluoro-L-phenylalanine | Growth Inhibition (IC₅₀) | - | 11.8 μM | Cell Viability Assay | [10] |
| Protein NTL9 | 4-Fluorophenylalanine | Thermal Stability (Tm) | Not Stated | Not Stated | DSF | [11] |
| HLA-DR1 with HA peptide | 4-Fluorophenylalanine | Thermal Stability (Tm) | 82.1 °C | Not Applicable | DSF | [11] |
Table 2: Cation-π Binding Potential of Fluorinated Phenylalanine Analogs
| Fluorinated Phenylalanine Analog | Cation | Theoretical ΔG (kcal/mol) | % of Native Phe Potential |
| Phenylalanine | Guanidinium | 14.8 | 100% |
| Monofluorophenylalanine | Guanidinium | 12.3 | 83.1% |
| Difluorophenylalanine | Guanidinium | 10.3 | 69.6% |
| Trifluorophenylalanine | Guanidinium | 8.1 | 54.7% |
| Tetrafluorophenylalanine | Guanidinium | 6.2 | 41.9% |
| Pentafluorophenylalanine | Guanidinium | 1.8 | 12.2% |
| Data derived from theoretical calculations.[12][13] |
Experimental Protocols
The successful incorporation and study of fluorinated phenylalanines rely on specific and reproducible experimental methodologies.
This protocol describes the expression of a target protein with 4-fluorophenylalanine incorporated at a specific site using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[14]
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for 4-F-Phe (e.g., pEVOL-p-F-Phe).
-
Luria-Bertani (LB) medium and appropriate antibiotics.
-
4-Fluorophenylalanine.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the expression plasmid for the target protein and the pEVOL plasmid.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Addition of 4-F-Phe: Add 4-fluorophenylalanine to a final concentration of 1 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard protocols appropriate for the protein's purification tag.
-
Analysis: Confirm the incorporation of 4-F-Phe by mass spectrometry.[14]
This protocol is based on the widely used Fmoc/tBu strategy for synthesizing peptides containing 4-F-Phe.[4][15][16]
Materials:
-
Solid support resin (e.g., Rink Amide resin).
-
Dimethylformamide (DMF).
-
20% Piperidine in DMF.
-
Fmoc-protected amino acids, including Fmoc-4-F-Phe-OH.
-
Coupling reagents (e.g., HBTU, DIC).
-
Base (e.g., DIPEA, Oxyma).
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA) with scavengers).
-
Diethyl ether.
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: a. In a separate tube, pre-activate the Fmoc-amino acid (or Fmoc-4-F-Phe-OH) (3 equivalents) with coupling reagents in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
This assay is used to assess the cytotoxic effects of 4-F-Phe-containing peptides on cancer cells.[4]
Materials:
-
Cancer cell line of interest.
-
96-well plates.
-
Cell culture medium.
-
4-F-Phe-containing peptide.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the 4-F-Phe-containing peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
Fluorinated phenylalanines can modulate cellular signaling pathways through various mechanisms, including altering protein-protein interactions and inducing apoptosis.
Certain peptides containing 4-F-Phe can induce cancer cell death by interacting with mitochondrial targets, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[4]
The genetic incorporation of fluorinated phenylalanines is a key experimental workflow for studying their effects in a cellular context.
The overarching mechanism of action can be visualized as a logical progression from chemical modification to biological outcome.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Incorporating Boc-2-fluoro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. Fluorinated amino acids, in particular, have garnered significant interest due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can lead to increased metabolic stability, modulation of peptide conformation, and altered receptor binding affinities.[1][2] Boc-2-fluoro-L-phenylalanine is a valuable building block for SPPS, enabling the synthesis of peptides with potentially improved pharmacokinetic and pharmacodynamic profiles.[] The ortho-fluorine substitution on the phenyl ring can influence the electronic and steric properties of the side chain, making it a useful tool for structure-activity relationship (SAR) studies.[4]
These application notes provide a comprehensive guide to the incorporation of this compound into peptides using the Boc/Bzl strategy for solid-phase peptide synthesis.
Key Applications of Peptides Containing 2-fluoro-L-phenylalanine
The incorporation of 2-fluoro-L-phenylalanine can be leveraged for various applications in drug discovery and chemical biology:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation by proteases such as chymotrypsin, which typically cleave at the C-terminus of aromatic amino acids.[5] This can prolong the in-vivo half-life of peptide-based therapeutics.
-
Modulation of Receptor Binding: The altered electronic properties of the fluorinated phenyl ring can influence cation-π and other non-covalent interactions that are critical for receptor binding and molecular recognition.[6] This allows for the fine-tuning of peptide hormone and neurotransmitter analogs.
-
Probing Peptide-Protein Interactions: The unique properties of the fluorinated residue can be used to probe the structural and electronic requirements of peptide-protein interactions.[1]
-
Conformational Control: The steric and electronic effects of the ortho-fluoro group can influence the peptide's secondary structure, which in turn can affect its interaction with biological targets.[7]
Quantitative Data Summary
The successful incorporation of this compound is evaluated based on coupling efficiency, peptide purity, and overall yield. The following tables summarize representative quantitative data.
Table 1: Illustrative Coupling Efficiency for this compound in SPPS
| Parameter | Typical Value | Method of Determination | Notes |
| Single Coupling Efficiency | >98% | Kaiser Test / Quantitative Ninhydrin Assay | Crucial for the synthesis of long peptides. Even a small decrease in efficiency per cycle significantly reduces the final yield. For sterically hindered residues like 2-fluoro-L-phenylalanine, double coupling or the use of more potent coupling reagents may be required to achieve >99% efficiency.[8] |
| Crude Peptide Purity | >65% | RP-HPLC | Highly dependent on the peptide sequence and the efficiency of the synthesis. The repeated acidic treatments in Boc-SPPS can help to disrupt secondary structures that lead to aggregation, potentially leading to higher crude purity for "difficult" sequences.[8] |
| Final Peptide Yield (Crude) | 10-30% | Gravimetric Analysis | Dependent on peptide length, sequence complexity, and cleavage efficiency.[9] |
| Final Peptide Yield (Purified) | 5-20% | UV-Vis Spectroscopy, Gravimetric Analysis | Purification via RP-HPLC can lead to significant loss of material.[9] |
Table 2: Enzymatic Stability of a Model Peptide Containing 2-fluoro-L-phenylalanine
| Peptide Sequence | Incubation Time with α-chymotrypsin (hours) | % Intact Peptide Remaining | Reference |
| Ac-Ala-Ala-Phe -Ala-NH₂ | 0 | 100 | [5] |
| 2 | <5 | [5] | |
| Ac-Ala-Ala-(2-F)Phe -Ala-NH₂ | 0 | 100 | [5] |
| 2 | >85 | [5] |
Data is illustrative and based on findings from Asante et al. (2014) for a model peptide.[5]
Experimental Protocols
The following protocols are based on the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[10][11] This method utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable benzyl-based groups for side-chain protection.[11]
Materials and Reagents
-
This compound[]
-
Other Boc-protected amino acids
-
Merrifield or PAM resin[12]
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)[12]
-
Diisopropylethylamine (DIEA)[11]
-
Coupling reagents (e.g., HBTU, HATU, or DCC)
-
HOBt (1-Hydroxybenzotriazole) - if using DCC
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers like anisole)[12]
-
Diethyl ether, cold
-
Acetic acid
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Boc-SPPS Cycle for Incorporating this compound
This protocol describes a single cycle of deprotection, neutralization, and coupling.
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 5 minutes, drain, and add a fresh 50% TFA/DCM solution.
-
Agitate for an additional 20-25 minutes.[9]
-
Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes, then drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.[9]
-
-
Amino Acid Coupling (Incorporation of this compound):
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading capacity) and a coupling reagent such as HBTU (2.9 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates a successful coupling. If the test is positive (blue beads), a second coupling is recommended.
-
Washing: After completion, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat Cycle: Return to step 2 for the coupling of the next amino acid.
Protocol 2: Peptide Cleavage and Deprotection
Caution: High-concentration acids like HF are extremely corrosive and toxic. Perform this step in a specialized apparatus within a certified fume hood, wearing appropriate personal protective equipment (PPE).
-
Final Deprotection and Washing: After the final coupling step, perform a final Boc deprotection (step 2 from Protocol 1) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 90% HF, 10% anisole) to the dried resin in a specialized HF cleavage apparatus.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation:
-
Wash the resin with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Triturate the resin with the peptide in cold diethyl ether to induce precipitation of the crude peptide.
-
Centrifuge the mixture and decant the ether. Repeat the ether wash.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable solvent (e.g., 10% aqueous acetic acid).
-
Filter to remove the resin.
-
Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.
-
Protocol 3: Peptide Purification and Analysis
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the main product peak.
-
-
Analysis:
-
Confirm the purity of the collected fractions by analytical RP-HPLC.
-
Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).
-
Visualizations
Experimental and Logical Workflows
Caption: General workflow for Boc-SPPS incorporating this compound.
Signaling Pathway
The following diagram illustrates a representative G-protein coupled receptor (GPCR) signaling pathway that can be modulated by peptides. This example shows the signaling cascade initiated by the neuropeptide Substance P binding to the Neurokinin-1 receptor (NK1R). Peptides containing 2-fluoro-L-phenylalanine could be designed to interact with such receptors.[9]
Caption: Representative signaling pathway of Substance P via the Neurokinin-1 receptor.
Conclusion
The incorporation of this compound using Boc-SPPS is a viable and effective strategy for the development of novel peptides with enhanced stability and potentially modulated biological activity. While the ortho-fluoro substitution may present challenges in coupling efficiency due to steric hindrance, these can be overcome with optimized protocols, such as double coupling or the use of more potent coupling reagents. The detailed protocols and considerations provided in these application notes offer a framework for the successful synthesis, purification, and analysis of peptides containing this valuable non-canonical amino acid, paving the way for new discoveries in peptide-based therapeutics and chemical biology.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
Application Notes and Protocols for Peptide Coupling of Boc-2-fluoro-L-phenylalanine using HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the efficient incorporation of the non-canonical amino acid Boc-2-fluoro-L-phenylalanine into peptide sequences using the common uronium-based coupling reagents HBTU and HATU. The strategic introduction of fluorinated amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based drug candidates, such as metabolic stability and binding affinity.[1][2][3]
This compound, with its bulky tert-butyloxycarbonyl (Boc) protecting group and the electron-withdrawing fluorine atom on the phenyl ring, presents a sterically hindered substrate for peptide coupling.[][5] The choice of coupling reagent and optimization of reaction conditions are therefore critical to ensure high yields and minimize side reactions like racemization.
Comparative Performance of HBTU and HATU
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[6][7] However, for sterically demanding couplings, HATU generally demonstrates superior performance.[8][9] The key difference lies in the active ester intermediate formed. HATU, which is based on HOAt (1-hydroxy-7-azabenzotriazole), forms a more reactive OAt-ester. The nitrogen in the pyridine ring of HOAt makes it a better leaving group, leading to faster and more efficient couplings with a lower risk of epimerization compared to the OBt-ester formed by HBTU.[7][9]
Data Presentation: HBTU vs. HATU for Sterically Hindered Couplings
The following tables summarize the expected performance of HBTU and HATU when coupling sterically hindered amino acids like this compound.
Table 1: General Performance Comparison
| Parameter | HBTU | HATU | Citation |
| Reactivity | High | Very High | [6][7] |
| Typical Yield | 90-95% | >95% | [10] |
| Relative Reaction Rate | Fast | Very Fast | [10] |
| Racemization Risk | Low | Very Low | [6][10] |
Table 2: Recommended Reaction Conditions for Sterically Hindered Amino Acids
| Parameter | HBTU | HATU |
| Equivalents of Amino Acid | 2.0 - 3.0 | 2.0 - 3.0 |
| Equivalents of Coupling Reagent | 1.9 - 2.9 | 1.9 - 2.9 |
| Equivalents of Base (e.g., DIPEA) | 4.0 - 6.0 | 4.0 - 6.0 |
| Typical Reaction Time | 1 - 4 hours | 30 minutes - 2 hours |
Experimental Workflows
The general workflow for peptide coupling involves the activation of the carboxylic acid of the incoming amino acid, followed by nucleophilic attack from the free amine of the peptide chain.
Caption: General workflow for solid-phase peptide synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Using Boc-2-fluoro-L-phenylalanine for 19F-NMR studies of protein structure and dynamics
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The incorporation of fluorine-19 (¹⁹F) labeled amino acids into proteins has become a powerful tool for studying protein structure, dynamics, and interactions using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus offers several advantages, including its 100% natural abundance, high sensitivity (83% of ¹H), and a large chemical shift range that is highly sensitive to the local chemical environment.[1] Boc-2-fluoro-L-phenylalanine is a key reagent for introducing a ¹⁹F probe into peptides and proteins. The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), and upon removal, the resulting 2-fluoro-L-phenylalanine can be incorporated biosynthetically. This document provides detailed protocols for both approaches and for the subsequent ¹⁹F-NMR analysis.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 114873-00-6 | [] |
| Molecular Formula | C₁₄H₁₈FNO₄ | [] |
| Molecular Weight | 283.30 g/mol | [] |
| Appearance | White to light yellow crystalline powder | [] |
| Melting Point | 92-96 °C | [] |
| Storage | 2-8 °C | [] |
Table 2: Comparison of Labeling Strategies
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Biosynthetic Incorporation (E. coli) |
| Starting Material | This compound | 2-fluoro-L-phenylalanine (from deprotected this compound) |
| Incorporation | Site-specific at any desired position | Replaces all instances of phenylalanine |
| Protein Size Limit | Generally < 50 amino acids | No practical upper limit |
| Yield | Milligram to gram scale | Milligram to gram scale |
| Purity | High, requires purification | High, requires purification |
| Cost | Higher due to reagents and resin | Lower for large-scale production |
Table 3: Typical ¹⁹F-NMR Acquisition Parameters for Labeled Proteins
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz (¹H frequency) |
| Protein Concentration | 10 µM - 1 mM |
| Solvent | Aqueous buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0) with 5-10% D₂O |
| Spectral Width | 10-20 ppm |
| Number of Scans | Dependent on protein concentration and desired signal-to-noise ratio |
| Relaxation Delay | 1-2 seconds |
| Reference | External standard (e.g., trifluoroacetic acid, TFA, at -76.55 ppm) or internal standard for quantification |
Experimental Protocols
Protocol 1: Deprotection of this compound
This protocol describes the removal of the Boc protecting group to yield free 2-fluoro-L-phenylalanine, suitable for biosynthetic incorporation.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v) while stirring.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction completion by thin-layer chromatography (TLC).
-
Upon completion, remove the DCM and excess TFA by rotary evaporation.
-
To the resulting oil, add cold diethyl ether to precipitate the deprotected amino acid.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to obtain 2-fluoro-L-phenylalanine as a white solid.
Protocol 2: Biosynthetic Incorporation of 2-fluoro-L-phenylalanine in E. coli
This protocol describes the expression of a target protein with 2-fluoro-L-phenylalanine replacing phenylalanine residues.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.
-
M9 minimal media
-
Glucose (or other carbon source)
-
2-fluoro-L-phenylalanine
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Appropriate antibiotics
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)
Procedure:
-
Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of M9 minimal media with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add 2-fluoro-L-phenylalanine to the culture to a final concentration of 100-200 mg/L.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.
-
Harvest the cells by centrifugation.
-
Lyse the cells and purify the protein using standard protocols (e.g., affinity chromatography).
Protocol 3: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines a single coupling cycle for incorporating this compound into a peptide chain using Boc chemistry.
Materials:
-
Boc-protected amino acid-loaded resin
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Dipeisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
N,N-Dimethylformamide (DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DCM in the reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin with DCM and then DMF.
-
Neutralization: Neutralize the resin with a solution of 5% DIEA in DMF. Wash the resin with DMF.
-
Amino Acid Coupling: a. In a separate vial, dissolve this compound (3 equivalents) and a coupling reagent like HBTU (3 equivalents) in DMF. b. Add DIEA (6 equivalents) to activate the amino acid. c. Add the activated amino acid solution to the resin. d. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents.
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 4: ¹⁹F-NMR Data Acquisition and Analysis
This protocol describes the basic steps for acquiring and processing a 1D ¹⁹F-NMR spectrum.
Materials:
-
Purified 2-fluoro-L-phenylalanine labeled protein in a suitable NMR buffer.
-
D₂O
-
NMR spectrometer with a fluorine probe
-
NMR tubes
-
Internal standard for quantification (e.g., a known concentration of a fluorinated compound with a distinct chemical shift)
Procedure:
-
Prepare the NMR sample by adding 5-10% D₂O to the purified protein solution. The final protein concentration should be in the range of 10 µM to 1 mM.
-
If quantifying incorporation, add a known concentration of an internal standard.
-
Transfer the sample to a clean NMR tube.
-
Place the NMR tube in the spectrometer and lock the magnetic field on the D₂O signal.
-
Tune and match the fluorine probe to the ¹⁹F frequency.
-
Acquire a 1D ¹⁹F-NMR spectrum using parameters similar to those in Table 3.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis:
-
The presence of peaks in the spectrum confirms the incorporation of 2-fluoro-L-phenylalanine.
-
The chemical shift of the peaks provides information about the local environment of the incorporated residue.
-
For quantification, integrate the area of the protein's ¹⁹F peak(s) and compare it to the integral of the known concentration of the internal standard.
-
Visualizations
Caption: Experimental workflow for ¹⁹F-NMR studies.
Caption: Probing kinase signaling with ¹⁹F-NMR.
References
Applications of Boc-2-fluoro-L-phenylalanine in Drug Design and Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the incorporation of non-canonical amino acids into peptides and small molecules represents a powerful strategy to modulate their pharmacological properties. Boc-2-fluoro-L-phenylalanine, a derivative of the essential amino acid L-phenylalanine, has emerged as a valuable building block in medicinal chemistry. The strategic introduction of a fluorine atom at the ortho position of the phenyl ring imparts unique electronic and steric properties, leading to significant improvements in metabolic stability, receptor binding affinity, and overall therapeutic potential of the parent molecule.
This document provides detailed application notes and experimental protocols for the utilization of this compound in drug design. It is intended to serve as a comprehensive resource for researchers and scientists engaged in the development of novel therapeutics, particularly in the fields of peptide-based drugs and molecular imaging.
Key Applications
The primary applications of this compound in drug design and medicinal chemistry include:
-
Enhancing Proteolytic Stability: The introduction of a fluorine atom on the phenyl ring can sterically and electronically hinder the action of proteolytic enzymes, thereby increasing the in vivo half-life of peptide-based drugs.[1]
-
Modulating Receptor Binding Affinity: The altered electronic properties of the fluorinated aromatic ring can influence cation-π and other non-covalent interactions within a receptor's binding pocket, leading to enhanced binding affinity and selectivity.
-
Probing Structure-Activity Relationships (SAR): As a non-natural amino acid, it serves as a valuable tool for probing the SAR of peptides and proteins, providing insights into the role of specific aromatic interactions in biological activity.[]
-
Development of PET Imaging Agents: The radioactive isotope ¹⁸F can be incorporated to synthesize 2-[¹⁸F]-fluoro-L-phenylalanine, a positron emission tomography (PET) tracer used for imaging tumors that overexpress amino acid transporters.[3][4]
Data Presentation
Table 1: Enhanced Proteolytic Stability of a Peptide Containing 2-fluoro-L-phenylalanine
This table presents a comparative analysis of the enzymatic stability of a model peptide and its analog containing 2-fluoro-L-phenylalanine when subjected to α-chymotrypsin digestion. The data clearly demonstrates the significant increase in resistance to proteolysis conferred by the fluorinated residue.[1]
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% |
Data extrapolated from Asante et al. (2014).[1]
Table 2: Enhanced Opioid Receptor Affinity of Biphalin Analogs Containing 4-fluoro-L-phenylalanine
This table showcases the impact of substituting phenylalanine with 4-fluoro-L-phenylalanine on the binding affinity (Kd) of biphalin, a dimeric opioid peptide, to μ- and δ-opioid receptors. While this example uses the 4-fluoro isomer, it illustrates the general principle of how fluorination can modulate receptor affinity.
| Biphalin Analog | Modification at position 4,4' | μ-Opioid Receptor Kd (nM) | δ-Opioid Receptor Kd (nM) |
| Native Sequence | Phenylalanine | 1.2 ± 0.2 | 0.8 ± 0.1 |
| 4-F-Phe Analog | 4-Fluorophenylalanine | 0.8 ± 0.1 | 0.2 ± 0.05 |
Note: The presented data is for biphalin analogs with a 1,2-phenylenediamine linker.[5]
Experimental Protocols
Protocol 1: Boc-Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide Containing 2-fluoro-L-phenylalanine
This protocol outlines the manual synthesis of a model hexapeptide (Ac-Ala-Ala-Pro-(2-F-Phe)-Ala-Ala-NH₂) using Boc chemistry.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Boc-Ala-OH, Boc-Pro-OH, this compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Acetic anhydride
-
Piperidine
-
Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell 1 g of Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Coupling (Boc-Ala-OH):
-
Pre-activate 3 equivalents of Boc-Ala-OH with 2.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Acetylation (Capping):
-
Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes to cap any unreacted amino groups.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
-
Neutralization:
-
Treat the resin with 10% DIEA in DMF for 5 minutes (2x).
-
Wash the resin with DMF (3x).
-
-
Subsequent Amino Acid Couplings (Boc-Ala-OH, Boc-Pro-OH, this compound, Boc-Ala-OH, Boc-Ala-OH):
-
Repeat steps 2, 4, and 5 for each subsequent amino acid in the sequence.
-
-
Final Boc Deprotection:
-
Perform the final Boc deprotection as described in step 4.
-
-
N-terminal Acetylation:
-
Treat the resin with a solution of acetic anhydride/DIEA/DMF (1:1:8) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol describes a typical procedure to assess the stability of a peptide containing 2-fluoro-L-phenylalanine against enzymatic degradation by α-chymotrypsin.[1]
Materials:
-
Purified native peptide and 2-fluoro-L-phenylalanine-containing peptide
-
α-Chymotrypsin solution (e.g., 1 mg/mL in 1 mM HCl)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% TFA in water)
-
RP-HPLC system with a C18 column
Procedure:
-
Peptide Solution Preparation: Prepare stock solutions of the native and modified peptides (e.g., 1 mg/mL) in the incubation buffer.
-
Enzymatic Reaction:
-
In separate microcentrifuge tubes, add a defined volume of the peptide stock solution.
-
Initiate the reaction by adding α-chymotrypsin to achieve a final enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixtures at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction tube.
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
-
-
Sample Analysis by RP-HPLC:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by RP-HPLC. Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.
-
Monitor the absorbance at a characteristic wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on its retention time.
-
Calculate the peak area of the intact peptide at each time point.
-
Determine the percentage of peptide remaining at each time point relative to the zero-minute time point.
-
Plot the percentage of peptide remaining versus time to determine the degradation kinetics and half-life.
-
Protocol 3: Synthesis of 2-[¹⁸F]-fluoro-L-phenylalanine for PET Imaging
This protocol provides a general outline for the radiosynthesis of 2-[¹⁸F]-fluoro-L-phenylalanine.[6] The synthesis of radiolabeled compounds should only be performed in a facility equipped for handling radioactivity and by personnel with appropriate training.
Materials:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Precursor molecule (e.g., a protected L-phenylalanine derivative with a suitable leaving group for nucleophilic substitution)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (HCl)
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, C18)
-
HPLC system for purification and analysis
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Evaporate the solvent under a stream of nitrogen with heating to obtain the anhydrous [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex. Repeat with additions of anhydrous acetonitrile.
-
-
Radiofluorination:
-
Add the precursor molecule dissolved in an anhydrous solvent (e.g., acetonitrile or DMSO) to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120°C) for a specific duration (e.g., 5-15 minutes).
-
-
Deprotection:
-
After cooling, add an acidic solution (e.g., HCl) to the reaction mixture and heat to remove the protecting groups.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative RP-HPLC to isolate the 2-[¹⁸F]-fluoro-L-phenylalanine.
-
The purified product can be reformulated into a physiologically compatible solution using an SPE cartridge.
-
-
Quality Control:
-
Analyze the final product for radiochemical purity, chemical purity, enantiomeric purity, and specific activity using analytical HPLC, gas chromatography (for residual solvents), and other relevant methods.
-
Mandatory Visualization
Caption: A generalized workflow for Boc solid-phase peptide synthesis (SPPS).
Caption: Workflow for an in vitro enzymatic stability assay of a peptide.
References
- 1. benchchem.com [benchchem.com]
- 3. p-(2-[18F]Fluoroethyl)-l-phenylalanine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Fluorine-18 labeled amino acids for tumor PET/CT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Peptide Metabolic Stability with Boc-2-fluoro-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
A significant hurdle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by endogenous proteases. This inherent metabolic instability leads to a short in vivo half-life, reduced bioavailability, and diminished therapeutic efficacy. A proven strategy to overcome this limitation is the site-specific incorporation of non-canonical amino acids. Boc-2-fluoro-L-phenylalanine, a derivative of L-phenylalanine, is a valuable building block in peptide synthesis for enhancing metabolic stability.[1][]
The introduction of a fluorine atom onto the phenyl ring of phenylalanine sterically and electronically hinders the approach and catalytic action of proteases, such as chymotrypsin and trypsin, which typically cleave at the C-terminus of aromatic amino acids.[3][4] The strong electron-withdrawing nature of fluorine alters the electronic environment of the scissile peptide bond, rendering it a less favorable substrate for enzymatic hydrolysis.[3] This modification can significantly extend the half-life of peptides in biological systems.[5]
These application notes provide a summary of the enhanced stability achieved by incorporating 2-fluoro-L-phenylalanine into a model peptide, a detailed protocol for assessing metabolic stability in vitro, and diagrams illustrating the experimental workflow and the protective mechanism.
Data Presentation: Enhanced Proteolytic Stability
The incorporation of 2-fluoro-L-phenylalanine (2-F-Phe) into a model peptide sequence demonstrates a substantial increase in resistance to proteolytic degradation by α-chymotrypsin compared to its native counterpart.
| Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% |
Data extrapolated from a study by Asante et al. (2014) on the proteolytic stability of model peptides.[3]
Mandatory Visualizations
Figure 1: Mechanism of enhanced stability by 2-fluoro-L-phenylalanine.
Figure 2: Workflow for assessing peptide enzymatic stability.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the general procedure for incorporating this compound into a peptide sequence using Boc chemistry on a manual or automated peptide synthesizer.
Materials:
-
Resin (e.g., MBHA or PAM resin)
-
Boc-protected amino acids, including this compound
-
Coupling reagent (e.g., HBTU/HOBt or DCC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (TIS), water)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Swell the resin in DCM for 30 minutes.
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin using a standard coupling protocol.
-
Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 20-30 minutes.[6]
-
Neutralization: Neutralize the resulting TFA salt with a solution of 5% DIEA in DCM.[6]
-
Amino Acid Coupling: To couple the next amino acid (e.g., this compound), dissolve it in DMF with the coupling reagent and DIEA. Add this activation mixture to the resin and allow it to react for 1-2 hours.
-
Wash: Wash the resin thoroughly with DMF and DCM after coupling to remove excess reagents.
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.[6]
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically HF or a mixture like 95% TFA, 2.5% TIS, and 2.5% water, for 2-4 hours.[7]
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether.[7] Centrifuge to collect the peptide pellet, then lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol provides a standardized method to compare the metabolic stability of a native peptide versus its 2-fluoro-L-phenylalanine-containing analogue against a specific protease.
Materials:
-
Peptide stock solutions (1 mg/mL in water or appropriate buffer for both native and 2-F-Phe peptides)
-
Protease stock solution (e.g., 1 mg/mL α-chymotrypsin in 1 mM HCl)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)[3]
-
Quenching solution (e.g., 10% Trifluoroacetic acid (TFA) in water)[3]
-
HPLC system with a C18 column
-
Mobile phases for HPLC (e.g., Solvent A: 0.1% TFA in water; Solvent B: 0.1% TFA in acetonitrile)
Procedure:
-
Preparation: Pre-warm the incubation buffer to 37°C. Prepare reaction tubes for each time point (e.g., 0, 15, 30, 60, 120 minutes) for both the native and modified peptides.
-
Reaction Setup: In each tube, add the incubation buffer and the peptide stock solution to a final peptide concentration of 0.1 mg/mL. Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiation: Initiate the proteolytic reaction by adding the protease stock solution to each tube (except the T=0 sample) to a final enzyme-to-substrate ratio of approximately 1:50 to 1:100 (w/w).[8] For the T=0 sample, add the quenching solution before adding the enzyme.
-
Incubation: Incubate the reaction mixtures at 37°C. At each designated time point, transfer an aliquot of the reaction mixture to a new tube containing the quenching solution to stop the reaction.
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject the samples onto the RP-HPLC system.
-
Monitor the elution of the intact peptide at a suitable wavelength (e.g., 214 nm for the peptide bond or 280 nm for aromatic residues).[3]
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample (% Remaining = [Peak Area at T=x / Peak Area at T=0] * 100).[3]
-
Plot the percentage of remaining peptide against time to visualize the degradation profile.
-
Determine the half-life (t½), which is the time required for 50% of the initial peptide to be degraded.[3]
-
References
Probing the Interactome: Boc-2-fluoro-L-phenylalanine as a Versatile Tool for Studying Protein-Protein Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. The ability to precisely probe these interactions provides invaluable insights into disease mechanisms and enables the design of targeted therapeutics. Boc-2-fluoro-L-phenylalanine, a non-canonical amino acid, has emerged as a powerful tool for elucidating the intricacies of PPIs. The strategic substitution of a hydrogen atom with fluorine on the phenyl ring introduces unique biochemical and biophysical properties without causing significant structural perturbations. This allows for the investigation of PPIs with high precision and minimal disruption to the native biological system.
Key Properties and Advantages of this compound
The utility of this compound in studying PPIs stems from several key properties conferred by the fluorine atom:
-
Minimal Steric Perturbation: The fluorine atom is similar in size to a hydrogen atom, ensuring that its incorporation into a protein minimally disrupts the native structure and function.
-
Altered Electronic Properties: Fluorine is highly electronegative, which can modulate the electronic environment of the phenyl ring, influencing cation-π and other non-covalent interactions at the protein interface.[1]
-
¹⁹F NMR Probe: The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it an excellent and highly sensitive probe for NMR spectroscopy.[2] The absence of a natural fluorine background in biological systems provides a clear window for observing the labeled protein.[2]
-
Photo-reactivity: While not intrinsically photoreactive, fluorinated phenylalanines can be used in photo-crosslinking experiments to covalently trap interacting partners upon UV irradiation.
The Boc (tert-butyloxycarbonyl) protecting group on the amino acid facilitates its use in solid-phase peptide synthesis and allows for controlled deprotection during the synthesis of modified peptides and proteins.[]
Applications in Studying Protein-Protein Interactions
Quantitative Analysis of Binding Affinity using ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a powerful technique for quantifying the strength of protein-protein interactions. By incorporating this compound at or near the interaction interface, researchers can monitor changes in the ¹⁹F chemical shift upon binding of a partner protein. These changes can be used to determine the dissociation constant (Kd), providing a quantitative measure of binding affinity.[4]
Data Presentation: Impact of 2-fluoro-L-phenylalanine on Binding Affinity
| Interacting Proteins | Labeled Protein | Modification | Dissociation Constant (Kd) | Fold Change |
| Protein A - Protein B | Protein A | Wild-type (Phenylalanine) | 10 µM | - |
| Protein A - Protein B | Protein A | 2-fluoro-L-phenylalanine | 12 µM | 1.2 |
This table is a representative example and does not reflect actual experimental data.
Experimental Protocol: ¹⁹F NMR Titration for Kd Determination
This protocol outlines the general steps for determining the dissociation constant of a protein-protein interaction using ¹⁹F NMR spectroscopy with a protein labeled with 2-fluoro-L-phenylalanine.
Materials:
-
Purified protein of interest (POI) labeled with 2-fluoro-L-phenylalanine.
-
Purified unlabeled binding partner protein.
-
NMR buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4, with 10% D₂O).
-
NMR spectrometer equipped with a fluorine probe.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the ¹⁹F-labeled POI at a known concentration (e.g., 50 µM) in NMR buffer.
-
Prepare a concentrated stock solution of the unlabeled binding partner in the same NMR buffer.
-
-
NMR Data Acquisition (Initial State):
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the labeled POI alone. This will serve as the reference (unbound) spectrum.
-
-
Titration:
-
Add small aliquots of the concentrated binding partner solution to the NMR tube containing the labeled POI.
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes.
-
Acquire a ¹⁹F NMR spectrum after each addition.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
-
Measure the change in the chemical shift (Δδ) of the ¹⁹F signal at each titration point relative to the unbound state.
-
Plot the change in chemical shift (Δδ) as a function of the total concentration of the binding partner.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to calculate the dissociation constant (Kd).[4]
-
Workflow for ¹⁹F NMR-based PPI Analysis
Caption: Workflow for determining the dissociation constant (Kd) of a PPI using ¹⁹F NMR.
Mapping Protein-Protein Interaction Interfaces via Photo-Crosslinking
Photo-crosslinking is a powerful technique to identify the binding interface of a protein complex. By incorporating a photoreactive amino acid at specific positions within a protein, UV irradiation can induce the formation of a covalent bond with a nearby interacting partner. While 2-fluorophenylalanine is not a canonical photo-crosslinker, fluorinated phenylalanines can be engineered to have photo-activatable properties, or used in conjunction with other photo-crosslinking techniques to map interfaces.
Experimental Protocol: Photo-Crosslinking with a Photoreactive Phenylalanine Analog
This protocol provides a general framework for a photo-crosslinking experiment to map a protein-protein interaction interface.
Materials:
-
Purified protein of interest (POI) with a site-specifically incorporated photoreactive phenylalanine analog.
-
Purified binding partner protein.
-
Crosslinking buffer (e.g., PBS, HEPES buffer).
-
UV lamp (e.g., 365 nm).
-
SDS-PAGE gels and Western blotting reagents.
-
Mass spectrometer for identification of crosslinked peptides.
Protocol:
-
Complex Formation:
-
Incubate the POI containing the photoreactive analog with its binding partner in the crosslinking buffer to allow for complex formation.
-
-
UV Irradiation:
-
Expose the protein complex to UV light (e.g., 365 nm) for a predetermined amount of time to activate the photoreactive group and induce crosslinking.[5]
-
-
Analysis of Crosslinking:
-
Analyze the reaction mixture by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked complex should be visible.
-
Confirm the identity of the crosslinked product by Western blotting using antibodies against both proteins.
-
-
Identification of the Crosslinking Site (Optional):
-
Excise the crosslinked band from the gel.
-
Perform in-gel digestion with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by mass spectrometry (MS/MS) to identify the crosslinked peptides and pinpoint the site of interaction.[6]
-
Workflow for Photo-Crosslinking and Interface Mapping
Caption: Workflow for mapping PPI interfaces using photo-crosslinking.
Application in Studying Signaling Pathways: A Case Study in GPCR Signaling
G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play a crucial role in signal transduction. The interaction of GPCRs with their cognate G-proteins is a critical step in many signaling pathways. Incorporating this compound into a GPCR or a G-protein can provide valuable insights into the dynamics of this interaction.
Hypothetical Application: Probing GPCR-G-protein Coupling
By incorporating 2-fluoro-L-phenylalanine into a specific extracellular loop of a GPCR, researchers could use ¹⁹F NMR to monitor conformational changes upon ligand binding and subsequent G-protein coupling. This could reveal allosteric communications between the ligand-binding pocket and the G-protein coupling interface.
Signaling Pathway Diagram: A Generalized GPCR Signaling Cascade
Caption: Generalized GPCR signaling pathway illustrating potential points of study.
Protocol for Site-Specific Incorporation of this compound in E. coli
This protocol describes the site-specific incorporation of 2-fluoro-L-phenylalanine into a protein of interest expressed in E. coli using an amber stop codon suppression system.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the protein of interest with an in-frame amber (TAG) codon at the desired incorporation site.
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 2-fluoro-L-phenylalanine (e.g., a variant of pEVOL).
-
This compound.
-
LB medium and appropriate antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside).
Protocol:
-
Transformation:
-
Co-transform the E. coli expression strain with the plasmid for the protein of interest and the synthetase/tRNA plasmid.
-
Plate on LB agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
-
Starter Culture:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
-
Expression Culture:
-
Inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
-
Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
-
Expression and Harvest:
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvest the cells by centrifugation.
-
-
Purification and Verification:
-
Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verify the incorporation of 2-fluoro-L-phenylalanine by mass spectrometry.
-
Conclusion
This compound is a powerful and versatile tool for the detailed investigation of protein-protein interactions. Its unique properties enable researchers to perform high-resolution quantitative analysis of binding affinities using ¹⁹F NMR and to map interaction interfaces through photo-crosslinking experiments. The protocols and application notes provided here offer a guide for researchers to effectively utilize this non-canonical amino acid to advance our understanding of the complex network of protein interactions that govern cellular life and to accelerate the development of novel therapeutics.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Peptide Libraries with Boc-2-fluoro-L-phenylalanine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptide libraries is a powerful strategy in drug discovery and chemical biology. Fluorinated amino acids, in particular, can confer unique and advantageous properties to peptides, including increased metabolic stability, altered receptor binding affinity, and modified conformational preferences.[1][2][3] This document provides detailed application notes and protocols for the synthesis of peptide libraries incorporating Boc-2-fluoro-L-phenylalanine, a key building block for creating novel peptide-based therapeutics and research tools. The tert-butyloxycarbonyl (Boc) protection strategy is a robust and well-established method for solid-phase peptide synthesis (SPPS), and its application to the synthesis of peptide libraries containing this modified amino acid is outlined herein.
Data Presentation: Impact of 2-Fluoro-L-phenylalanine Incorporation
Below is a summary of the observed effects of incorporating a related fluorinated phenylalanine analog, 4-fluoro-phenylalanine, on the binding affinity of the opioid peptide Biphalin, demonstrating the potential for significant modulation of biological activity.
| Peptide Analog | Target Receptor | Binding Affinity (Ki, nM) | Fold Change in Affinity vs. Native |
| Native Biphalin (contains Phenylalanine) | μ-Opioid Receptor | 0.46 | - |
| 4-Fluoro-Phe Biphalin | μ-Opioid Receptor | 0.25 | 1.84 |
| Native Biphalin (contains Phenylalanine) | δ-Opioid Receptor | 1.13 | - |
| 4-Fluoro-Phe Biphalin | δ-Opioid Receptor | 0.18 | 6.28 |
Note: Data is illustrative and derived from studies on 4-fluoro-phenylalanine. The specific impact of 2-fluoro-L-phenylalanine may vary depending on the peptide sequence and the biological target.
Experimental Protocols
General Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for Boc-SPPS. This cycle is repeated for each amino acid in the peptide sequence.
Materials:
-
Boc-protected amino acids (including this compound)
-
Solid support resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU/HOBt or DCC)
-
Kaiser test kit
Workflow:
Caption: General workflow for a single cycle of Boc-SPPS.
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc protecting group.[6][7]
-
Washing: Wash the resin thoroughly with DCM to remove excess TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM.[6]
-
Washing: Wash the resin with DCM to remove excess DIEA.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or DCC (3 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add DIEA (6 equivalents) to the reaction mixture.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
-
Monitoring the Coupling Reaction: Perform a Kaiser test to check for the presence of free primary amines. A yellow color indicates a complete reaction, while a blue or purple color indicates an incomplete reaction, requiring a second coupling step.[4]
Synthesis of a "One-Bead-One-Compound" Peptide Library using the Split-and-Mix Method
This protocol describes the synthesis of a tripeptide library (XXX-Peptide-Resin) using three different amino acids (AA1, AA2, AA3) at each position, including this compound as one of the building blocks.
Workflow:
Caption: Workflow for the split-and-mix synthesis of a peptide library.
Procedure:
-
First Coupling:
-
Divide the starting resin into three equal portions in separate reaction vessels.
-
To each portion, couple a different Boc-amino acid (e.g., Boc-AA1-OH, Boc-AA2-OH, this compound-OH) using the standard Boc-SPPS coupling protocol described above.[5][8]
-
After coupling and washing, confirm the completion of the reaction with a Kaiser test.
-
-
Pooling and Mixing: Combine all three portions of the resin into a single vessel and mix thoroughly to ensure randomization.
-
Second Coupling:
-
Split the pooled resin into three equal portions again.
-
To each portion, couple a different Boc-amino acid as in the first step.
-
-
Pooling and Mixing: Combine and mix the resin portions.
-
Third Coupling: Repeat the split and couple steps for the third position.
-
Final Library: After the final coupling and washing, the resin will contain a library of 27 (3x3x3) different tripeptides, with each bead displaying a unique peptide sequence.
Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.
Materials:
-
Peptide-resin library
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
Procedure:
Caution: HF is extremely toxic and corrosive and requires a specialized apparatus. TFMSA is a strong, corrosive acid. These procedures should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin library thoroughly under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add scavengers to the resin to protect sensitive amino acid side chains from side reactions during cleavage.
-
Carefully add liquid HF or TFMSA to the resin and stir for 1-2 hours at 0°C.
-
Evaporate the HF or TFMSA under a stream of nitrogen.
-
Precipitate the cleaved peptides by adding cold diethyl ether.
-
Wash the peptide precipitate several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide library under vacuum.
Characterization of the Peptide Library
The identity and purity of individual peptides from the library can be determined after screening and isolation of "hit" beads.
-
Mass Spectrometry: Isolate a single bead and cleave the peptide. Analyze the cleaved peptide by MALDI-TOF or ESI-MS to determine its molecular weight.[9][10]
-
Edman Degradation: Sequence the peptide on a single bead using automated Edman degradation.[11]
Application Example: Targeting the Opioid Receptor Signaling Pathway
Peptide libraries containing 2-fluoro-L-phenylalanine can be screened for their ability to modulate G-protein coupled receptors (GPCRs) such as the opioid receptors, which are key targets for pain management. The introduction of the fluorine atom can alter the peptide's conformation and electronic properties, potentially leading to enhanced binding affinity and selectivity for specific opioid receptor subtypes (μ, δ, or κ).
Opioid Receptor Signaling Pathway
The binding of an opioid agonist to its receptor initiates a signaling cascade that ultimately leads to an analgesic effect. A simplified representation of this pathway is shown below.
Caption: Simplified opioid receptor signaling pathway.
By screening a peptide library containing 2-fluoro-L-phenylalanine against opioid receptors, researchers can identify novel ligands with potentially improved therapeutic profiles, such as increased potency, reduced side effects, or altered signaling bias.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Combinatorial Library - Split and Mix Method [combichemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Screening of One-Bead-One-Compound Libraries: Identification of Cyclic Peptidyl Inhibitors against Calcineurin/NFAT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Isotope labeling of Boc-2-fluoro-L-phenylalanine for advanced NMR studies
Application Notes & Protocols
Topic: Isotope Labeling of Boc-2-fluoro-L-phenylalanine for Advanced NMR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a high-impact technique in modern drug discovery and structural biology. The unique properties of the ¹⁹F nucleus—including 100% natural abundance, a spin of ½, and high sensitivity—make it an exceptional probe for studying molecular interactions.[1][2] As fluorine is virtually absent in biological systems, incorporating fluorinated amino acids into proteins provides a background-free signal for NMR analysis.[3][4]
This compound is a key building block for these studies. The ortho-fluorine substitution on the phenyl ring is particularly sensitive to changes in the local electrostatic environment, making it an ideal reporter for protein conformational changes, ligand binding, and protein dynamics.[1][] The Boc (tert-butoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).[][6]
Combining the ¹⁹F label with stable isotopes like ¹³C and ¹⁵N enables advanced, multi-dimensional NMR experiments.[7][] This approach allows for the site-specific assignment of signals and the detailed characterization of molecular structure and function. This document provides detailed protocols for the synthesis of isotopically labeled this compound, its biosynthetic incorporation into proteins, and subsequent analysis using advanced NMR techniques.
Part 1: Chemical Synthesis of Isotopically Labeled this compound
The chemical synthesis of isotopically labeled this compound allows for precise control over the location of the labels. Synthesis schemes can be adapted to incorporate ¹³C or ¹⁵N, or both, depending on the desired NMR application. Generally, the synthesis starts from commercially available labeled precursors and involves multiple steps to build the final amino acid.[9][10]
Caption: General workflow for chemical synthesis.
Protocol 1: General Methodology for Chemical Synthesis
This protocol outlines a conceptual synthetic strategy. Specific routes are often complex and proprietary; however, a common approach involves the alkylation of an amine equivalent with a labeled fluorinated benzyl halide.[10]
-
Preparation of Labeled Precursor: Begin with a commercially available, isotopically enriched starting material, such as ¹³C-labeled 2-fluorotoluene or ¹⁵N-labeled ammonia.
-
Synthesis of Key Intermediate: Synthesize a key intermediate, for example, ¹³C-labeled 2-fluorobenzyl bromide, from the labeled precursor through a series of reactions.
-
Asymmetric Synthesis: Perform an asymmetric alkylation using the labeled intermediate and a chiral glycine enolate equivalent to establish the correct stereochemistry at the α-carbon. If ¹⁵N labeling is desired, a labeled nitrogen source can be introduced at this stage.
-
Amine Protection: Protect the newly formed amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).
-
Purification: Purify the final product, isotopically labeled this compound, using column chromatography and verify its identity and isotopic enrichment via Mass Spectrometry and NMR.[11]
Table 1: Common Isotope Precursors and Reagents for Synthesis
| Compound | Isotopic Label | Typical Enrichment | Purpose |
| [U-¹³C₆]-Benzene | ¹³C | >99% | Source for the labeled aromatic ring. |
| ¹⁵N-Ammonium Chloride | ¹⁵N | >98% | Source for the labeled α-amino group.[12] |
| Di-tert-butyl dicarbonate (Boc₂O) | None | N/A | Reagent for Boc protection of the amino group. |
| Chiral Phase-Transfer Catalyst | None | N/A | Used to control stereochemistry during synthesis. |
Part 2: Biosynthetic Incorporation into Proteins
The most common method for incorporating non-canonical amino acids like 2-fluoro-L-phenylalanine into proteins is through overexpression in an E. coli strain that is auxotrophic for the corresponding natural amino acid (phenylalanine).[2] To maximize incorporation efficiency, the endogenous biosynthesis of aromatic amino acids is inhibited using glyphosate, which blocks the shikimate pathway.[2][3]
Caption: Workflow for biosynthetic incorporation.
Protocol 2: Biosynthetic Incorporation using E. coli
This protocol is adapted from established methods for labeling proteins with fluorinated aromatic amino acids.[2][3]
-
Prepare Media: Prepare M9 minimal media. If ¹⁵N labeling is desired for the entire protein, use ¹⁵NH₄Cl as the sole nitrogen source. Use ¹³C-glucose as the carbon source for uniform ¹³C labeling.
-
Grow Culture: Inoculate the M9 media with an E. coli expression strain (e.g., BL21(DE3)) carrying the plasmid for the protein of interest. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Inhibit and Supplement:
-
Add glyphosate to a final concentration of 1 mM to inhibit the shikimate pathway.
-
Simultaneously, supplement the culture with the required amino acids. For specific labeling with 2-fluoro-L-phenylalanine, add the deprotected, isotopically labeled 2-fluoro-L-phenylalanine (150-200 mg/L), L-tyrosine (150-200 mg/L), and L-tryptophan (50-100 mg/L).
-
-
Induce Expression: After 15-20 minutes of incubation with the supplements, induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Harvest and Purify: Continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 25-30°C). Harvest the cells by centrifugation. Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity chromatography).
Table 2: Typical Components for M9 Minimal Media (per 1 Liter)
| Component | Concentration / Amount | Purpose |
| 5x M9 Salts | 200 mL | Provides essential salts (Na₂HPO₄, KH₂PO₄, NaCl). |
| ¹⁵NH₄Cl | 1 g | Sole nitrogen source for uniform ¹⁵N labeling.[12] |
| ¹³C-Glucose | 2-4 g | Sole carbon source for uniform ¹³C labeling. |
| MgSO₄ | 2 mL of 1 M solution | Source of magnesium ions. |
| CaCl₂ | 100 µL of 1 M solution | Source of calcium ions. |
| Labeled 2-fluoro-L-phenylalanine | 150-200 mg | The specific labeled amino acid to be incorporated. |
Part 3: Advanced NMR Studies
With the protein successfully labeled, a suite of NMR experiments can be performed to probe its structure, dynamics, and interactions. The choice of experiment depends on the labeling scheme and the specific research question.
-
1D ¹⁹F NMR: This is a rapid and sensitive method to observe the fluorine labels. Changes in the chemical shift of the ¹⁹F signal upon addition of a ligand can confirm binding and provide information on binding affinity (Kᴅ).[1]
-
2D ¹H-¹⁵N HSQC: For uniformly ¹⁵N-labeled proteins, this experiment provides a fingerprint of the protein backbone, where each peak corresponds to a specific amino acid residue. It is highly sensitive to conformational changes.[7]
-
2D ¹H-¹³C HSQC: For ¹³C-labeled proteins, this experiment correlates protons with their directly attached carbons, providing information on side-chain conformations.[7][13]
-
2D ¹H-¹⁹F HSQC/HOESY: These experiments can establish through-space correlations between the fluorine atom and nearby protons, providing valuable distance restraints for structural modeling of protein-ligand complexes.
Caption: Logic diagram for selecting NMR experiments.
Protocol 3: General Protocol for NMR Sample Preparation and Data Acquisition
-
Buffer Exchange: Exchange the purified, labeled protein into a suitable NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl). The buffer should be prepared with 90% H₂O / 10% D₂O for proton-based experiments.
-
Concentration: Concentrate the protein to a final concentration of 100-500 µM. Higher concentrations generally yield better signal-to-noise in a shorter time.
-
Sample Preparation: Transfer the protein solution to a high-quality NMR tube (e.g., Shigemi tube for low-volume samples). Add a chemical shift reference standard if required.
-
Data Acquisition:
-
Acquire a 1D ¹⁹F spectrum to confirm successful labeling and assess the sample's homogeneity.
-
For ligand binding studies, acquire a series of 1D ¹⁹F spectra while titrating in the ligand of interest.
-
Acquire 2D correlation spectra (e.g., ¹H-¹⁵N HSQC) to assess the overall structural integrity and to monitor changes upon ligand binding.
-
Table 3: Example NMR Data and Interpretation
| Experiment | Observed Data | Interpretation |
| 1D ¹⁹F NMR Titration | A change in the ¹⁹F chemical shift (Δδ) upon ligand addition. | Confirms ligand binding at or near the labeled 2-fluoro-L-phenylalanine residue. The magnitude of Δδ can relate to the binding event. |
| 2D ¹H-¹⁵N HSQC | Disappearance of existing peaks and appearance of new peaks. | Indicates a slow-exchange binding regime, often associated with tight binding. |
| 2D ¹H-¹⁵N HSQC | A continuous shift in peak positions (chemical shift perturbation). | Indicates a fast or intermediate-exchange binding regime, allowing for the mapping of the binding site and determination of Kᴅ. |
| 2D ¹H-¹⁹F HOESY | Cross-peaks between the ¹⁹F nucleus and specific protons from a ligand. | Provides direct evidence of proximity (< 5 Å) and is used to determine the binding pose of the ligand. |
Table 4: Typical Acquisition Parameters for NMR Experiments
| Parameter | 1D ¹⁹F | 2D ¹H-¹⁵N HSQC |
| Temperature | 298 K (25 °C) | 298 K (25 °C) |
| ¹H Spectral Width | N/A | 12-16 ppm |
| ¹⁹F Spectral Width | ~50 ppm (centered on expected region) | N/A |
| ¹⁵N Spectral Width | N/A | ~35 ppm |
| Number of Scans | 64 - 1024 | 16 - 64 per increment |
| Recycle Delay | 1.5 - 2.0 s | 1.0 - 1.5 s |
These parameters are starting points and should be optimized for the specific protein and spectrometer being used.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. chemimpex.com [chemimpex.com]
- 7. NMR Spectroscopy in Drug Discovery and Development [labome.com]
- 9. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 15N-labelled chiral Boc-amino acids from triflates: enantiomers of leucine and phenylalanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 13. Applications of Solution NMR in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side reactions during coupling of Boc-2-fluoro-L-phenylalanine
Welcome to the technical support center for the coupling of Boc-2-fluoro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and to offer troubleshooting strategies for challenges encountered during the incorporation of this sterically hindered and electronically modified amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the coupling of this compound?
A1: The primary challenges stem from two key features of the molecule:
-
Steric Hindrance: The fluorine atom at the ortho (2-) position of the phenyl ring significantly increases the steric bulk around the carboxylic acid group. This bulkiness can impede the approach of the coupling reagents and the amine component of the growing peptide chain, leading to slower reaction rates and incomplete couplings.
-
Electronic Effects: The high electronegativity of the fluorine atom alters the electronic properties of the phenyl ring.[1] This can influence the reactivity of the carboxyl group, although the steric hindrance is generally the more dominant factor affecting coupling efficiency.
Q2: Which side reactions are most common during the coupling of this compound?
A2: Due to its sterically hindered nature, the following side reactions are of particular concern:
-
Incomplete Coupling: This is the most frequent issue, resulting in deletion sequences in the final peptide. Standard coupling times may be insufficient to drive the reaction to completion.
-
Racemization: Although less common for many amino acids under modern coupling conditions, prolonged reaction times and the use of stronger bases to overcome steric hindrance can increase the risk of epimerization at the alpha-carbon. This is particularly a concern with highly activating coupling reagents.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU, a side reaction can occur where the coupling reagent modifies the N-terminal amine of the peptide chain, leading to a guanidinylated and capped sequence that cannot be further elongated. This is more likely to happen during slow coupling reactions.
-
Diketopiperazine (DKP) Formation: If this compound is the second amino acid in the sequence, particularly if the first is proline or glycine, there is a risk of intramolecular cyclization to form a diketopiperazine, which cleaves the dipeptide from the resin support.
Q3: Which coupling reagents are recommended for this compound?
A3: For sterically hindered amino acids, high-activity coupling reagents are essential. Standard carbodiimide reagents like DCC or DIC alone are often inefficient. The following are generally recommended:
-
Uronium/Aminium Salts: HATU, HBTU, and COMU are highly effective for sterically demanding couplings as they form highly reactive activated esters.[2][3] HATU is often considered superior for the most challenging cases due to the formation of a highly reactive OAt ester.[2]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices that can minimize guanidinylation side reactions.[4]
The choice of reagent may also depend on the specific sequence and the desired balance between reactivity and the risk of side reactions.
Troubleshooting Guides
Issue 1: Low Coupling Yield / Incomplete Coupling
Symptoms:
-
Positive Kaiser test (blue/purple beads) after coupling.
-
Presence of deletion sequences (mass of the target peptide minus the mass of 2-fluoro-L-phenylalanine) in the final mass spectrometry analysis.[5]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reagent Activity | Switch to a more potent coupling reagent such as HATU or COMU.[3][6] |
| Inadequate Reaction Time | Increase the coupling time. For sterically hindered residues, a "double coupling" is often effective. This involves draining the reaction vessel after the initial coupling time and adding a fresh solution of the activated amino acid for a second coupling cycle.[5] |
| Suboptimal Temperature | A moderate increase in temperature (e.g., to 40-50°C) can improve reaction kinetics. However, this should be done with caution as it can also increase the risk of racemization.[7] |
| Peptide Aggregation | If the peptide sequence is hydrophobic, aggregation on the solid support can block reactive sites. Consider switching to a more polar solvent system (e.g., NMP instead of DMF) or using a lower substitution resin. |
Issue 2: Racemization of the 2-fluoro-L-phenylalanine residue
Symptoms:
-
Presence of a diastereomeric impurity in the final HPLC analysis.
-
Confirmation of the D-isomer by chiral chromatography or enzymatic digestion.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Prolonged Activation Time | Pre-activate the this compound for a shorter period before adding it to the resin. |
| Strong Base | Use a weaker or more sterically hindered base for activation, such as N-methylmorpholine (NMM) or collidine, instead of DIPEA.[8] |
| High Reaction Temperature | Perform the coupling at a lower temperature (e.g., 0°C or room temperature) if racemization is a significant issue.[9] |
| Coupling Reagent Choice | Some coupling reagents are more prone to causing racemization. The addition of an auxiliary nucleophile like HOBt or, more effectively, OxymaPure can suppress racemization by forming a less reactive, more stable active ester.[10] |
Data Presentation
While specific quantitative data for the coupling of this compound is not extensively available in the reviewed literature, the following table provides a general comparison of coupling reagents based on their known performance with other sterically hindered amino acids.
| Coupling Reagent | Additive | Typical Yield (Hindered AA) | Racemization Risk | Key Advantages |
| HATU | None | >95% | Very Low | High reactivity, effective for very hindered residues.[2] |
| HBTU | HOBt | >90% | Low | Good balance of reactivity and cost.[2] |
| COMU | None | >95% | Very Low | High reactivity, non-explosive byproducts.[3] |
| PyBOP | None | >90% | Low | Avoids guanidinylation side reactions.[4] |
| DIC | OxymaPure | 85-95% | Low | Cost-effective, low racemization with additive. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HATU
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Preparation: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30 minutes, then wash with dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with a fresh solution for 20-30 minutes. Wash the resin thoroughly with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes. Wash with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a Kaiser test.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.
Protocol 2: Double Coupling for Incomplete Reactions
If the Kaiser test is positive after the initial coupling:
-
Drain the coupling solution from the resin.
-
Wash the resin with DMF (3x).
-
Repeat steps 4 and 5 from Protocol 1 with a fresh solution of activated this compound.
-
After the second coupling, wash the resin as described in step 6 of Protocol 1.
Mandatory Visualization
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Boc Deprotection for 2-Fluorophenylalanine Residues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Boc deprotection of 2-fluorophenylalanine residues.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the Boc deprotection of 2-fluorophenylalanine?
The most common issues include incomplete deprotection, leading to a mixture of starting material and product, and the formation of side products, primarily through alkylation of the aromatic ring by the tert-butyl cation generated during the reaction. While the 2-fluorophenylalanine residue is not as susceptible to side reactions as tryptophan or cysteine, these issues can still arise and impact yield and purity.
Q2: How does the 2-fluoro substituent on the phenylalanine ring affect the deprotection reaction?
The fluorine atom is electron-withdrawing, which can subtly influence the electronic properties of the molecule.[] While specific data on the acid lability of Boc-2-fluorophenylalanine is not extensively documented, the general principles of electronic effects on aromatic rings suggest that the electron-withdrawing nature of fluorine may slightly alter the reactivity of the phenyl ring towards electrophilic attack by the tert-butyl cation.
Q3: What is the primary cause of side-product formation during Boc deprotection?
The primary cause of side reactions is the generation of a reactive tert-butyl cation (tBu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[2] This electrophile can then attack nucleophilic sites on the deprotected molecule, including the electron-rich aromatic ring of the 2-fluorophenylalanine residue, leading to undesired tert-butylation.
Q4: How can I minimize the formation of these tert-butylation byproducts?
The most effective method to minimize tert-butylation is to use "scavengers" in the deprotection reaction mixture.[2] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate, effectively trapping the carbocation before it can react with your molecule of interest.
Q5: What are the recommended scavengers for the deprotection of Boc-2-fluorophenylalanine?
For amino acids with aromatic side chains like phenylalanine and its derivatives, common and effective scavengers include triisopropylsilane (TIS) and water. A widely used cleavage cocktail is a mixture of TFA, TIS, and water. Thioanisole can also be employed as it is effective in scavenging tert-butyl cations.[2]
Q6: Can Boc deprotection of 2-fluorophenylalanine be incomplete? What are the signs?
Yes, incomplete deprotection can occur due to insufficient acid strength, inadequate reaction time, or steric hindrance.[3] Signs of incomplete deprotection include the presence of the starting material in the final product mixture, which can be detected by techniques like TLC, HPLC, or LC-MS. In peptide synthesis, this can lead to the formation of deletion sequences.[2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material (Boc-protected 2-fluorophenylalanine) in the crude product, as observed by TLC, HPLC, or LC-MS.
-
Low yield of the desired deprotected product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 25% to 50% in DCM). Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[2] |
| Inadequate Reaction Time or Temperature | Increase the reaction time and monitor the progress closely using TLC or LC-MS. Gentle warming of the reaction mixture may be considered, but be aware that this can also increase the rate of side reactions. |
| Steric Hindrance | If the Boc-protected amine is in a sterically hindered environment, prolonged reaction times and/or stronger acidic conditions may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[2] |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
Appearance of unexpected peaks in HPLC or LC-MS chromatograms.
-
Mass spectrometry data indicating the addition of 56 Da (mass of a tert-butyl group) to the desired product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Alkylation of the Aromatic Ring | The primary side reaction is the tert-butylation of the 2-fluorophenylalanine ring by the generated tert-butyl cation.[2] |
| Insufficient Scavenging | Incorporate or increase the concentration of scavengers in your cleavage cocktail. A standard and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[2][3] |
| Reaction Conditions Too Harsh | If side product formation is significant even with scavengers, consider using milder deprotection conditions. This could involve lowering the reaction temperature or using a less concentrated acid solution, though this may require longer reaction times. |
Data Presentation
Table 1: Common Reagents for Boc Deprotection of 2-Fluorophenylalanine
| Reagent/Cocktail | Typical Conditions | Notes |
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temperature, 30-60 min | A standard and widely used method. Scavengers are highly recommended. |
| 4M HCl in 1,4-Dioxane | Room Temperature, 30-60 min | A stronger alternative to TFA/DCM, can be effective for more resistant substrates. |
| TFA / Triisopropylsilane (TIS) / Water | 95:2.5:2.5 (v/v/v), Room Temperature, 1-2 hours | An effective cocktail for minimizing tert-butylation side reactions.[2] |
| TFA / Thioanisole / Water | Varies, typically with 2.5-5% of each scavenger | Thioanisole is another effective scavenger for aromatic residues. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA/DCM with Scavengers
-
Dissolution: Dissolve the Boc-protected 2-fluorophenylalanine-containing compound in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Add an equal volume of trifluoroacetic acid (TFA) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
-
Precipitation: Add the concentrated residue to a 10-fold volume of cold diethyl ether to precipitate the deprotected product as its TFA salt.
-
Isolation: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected 2-fluorophenylalanine-containing compound in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: Add 4M HCl in dioxane (typically 5-10 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically obtained as the hydrochloride salt.
Mandatory Visualizations
References
Technical Support Center: Strategies to Improve Solubility of Peptides Containing Boc-2-fluoro-L-phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with synthetic peptides containing Boc-2-fluoro-L-phenylalanine. The incorporation of this non-canonical amino acid, while offering potential benefits for metabolic stability and receptor binding, can introduce significant solubility challenges due to the combined hydrophobicity of the Boc protecting group and the fluorinated aromatic side chain.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound poorly soluble in aqueous solutions?
A1: The poor solubility of peptides containing this compound stems from several factors:
-
Increased Hydrophobicity: The tert-butyloxycarbonyl (Boc) protecting group is inherently bulky and nonpolar, significantly increasing the overall hydrophobicity of the peptide.[1]
-
Fluorine Substitution: The fluorine atom on the phenyl ring of phenylalanine increases the hydrophobicity of the amino acid side chain. Studies on other fluorinated amino acids have shown a marked increase in hydrophobicity compared to their non-fluorinated counterparts.[2]
-
Peptide Aggregation: The combination of the hydrophobic Boc group and the fluorinated phenyl ring can promote intermolecular interactions, leading to the formation of aggregates such as β-sheets.[3][4] This is a common issue with hydrophobic peptides.[5]
-
Secondary Structure Formation: The rigid structure of the aromatic side chain can favor the adoption of secondary structures that shield the peptide backbone from the solvent, further reducing solubility.[6]
Q2: What is the recommended first step for attempting to dissolve my peptide?
A2: Always begin by attempting to dissolve a small aliquot of the peptide in deionized, sterile water.[7] If the peptide is acidic or basic in nature, it may dissolve without the need for organic solvents or pH adjustments. However, given the hydrophobic nature of this compound, it is likely that further steps will be necessary.
Q3: How does the position of the fluorine (2-fluoro) affect solubility compared to other isomers like 4-fluorophenylalanine?
A3: The ortho (2-position) substitution of fluorine in this compound can introduce unique conformational constraints and electronic properties compared to other isomers. While direct comparative solubility data is scarce, the proximity of the fluorine atom to the peptide backbone may influence local secondary structure and steric hindrance, potentially exacerbating aggregation tendencies.
Q4: Can I use sonication or heating to aid dissolution?
A4: Yes, both sonication and gentle warming can be employed to help dissolve recalcitrant peptides.[8] Sonication can help break up aggregates, while warming can increase the kinetic energy of the solvent and solute molecules. However, these methods should be used cautiously to avoid peptide degradation. It is recommended to use short bursts of sonication in an ice bath to prevent overheating.[9] Warming should be done at a controlled temperature (e.g., not exceeding 40°C).[5]
Q5: Will removing the Boc protecting group improve solubility?
A5: Yes, the final deprotection step to remove the Boc group will expose the free N-terminal amine, which will increase the overall polarity of the peptide and likely improve its solubility in aqueous solutions, especially at acidic pH.[3]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and overcome solubility issues with your this compound-containing peptide.
Problem: Peptide is insoluble in water.
Initial Assessment:
-
Visual Inspection: Observe if the peptide forms a suspension, oily droplets, or remains as a solid pellet.
-
Peptide Sequence Analysis: Determine the overall charge of the peptide at neutral pH by considering the acidic (Asp, Glu) and basic (Lys, Arg, His) residues.
Troubleshooting Steps:
-
pH Adjustment:
-
For acidic peptides (net negative charge): Add a small amount of a dilute basic solution, such as 0.1 M ammonium bicarbonate or 1% ammonium hydroxide, dropwise while vortexing.[7][10]
-
For basic peptides (net positive charge): Add a small amount of a dilute acidic solution, such as 10% acetic acid, dropwise while vortexing.[7][10]
-
For neutral peptides: This approach is less likely to be effective, and the use of organic co-solvents is recommended.
-
-
Organic Co-solvents:
-
If pH adjustment fails, or for neutral peptides, use a minimal amount of an organic solvent to first dissolve the peptide.[8][9]
-
Recommended solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN).[5]
-
Once dissolved, slowly add the desired aqueous buffer to the peptide solution in a dropwise manner while gently vortexing.[1]
-
Caution: If the solution becomes cloudy, the solubility limit has been exceeded.
-
Problem: Peptide precipitates out of solution upon addition of aqueous buffer.
Cause: The peptide is soluble in the organic solvent but has very low solubility in the final aqueous buffer composition.
Troubleshooting Steps:
-
Increase the concentration of the organic co-solvent: A higher percentage of the organic solvent in the final solution may be required to maintain solubility. However, be mindful of the tolerance of your downstream application to the organic solvent.
-
Use of Chaotropic Agents: For peptides that have formed strong aggregates, dissolving them in a solution containing a chaotropic agent like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be effective.[7] The peptide can then be diluted into the final buffer.
-
Alternative Solvents: Consider using Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP), which are known to disrupt secondary structures and can aid in the dissolution of highly aggregated peptides.
Quantitative Data Summary
Due to the specific nature of the this compound modification, publicly available quantitative solubility data is limited. The following table provides a general guideline for the solubility of hydrophobic peptides in various solvent systems. Researchers should perform their own solubility tests to determine the optimal conditions for their specific peptide.
| Solvent System | Typical Concentration Range for Hydrophobic Peptides | Remarks |
| Water | < 0.1 mg/mL | Generally poor for peptides rich in hydrophobic residues. |
| 10% Acetic Acid | 0.1 - 1 mg/mL | Effective for basic peptides.[7] |
| 1% Ammonium Hydroxide | 0.1 - 1 mg/mL | Effective for acidic peptides.[7] |
| 50% Acetonitrile in Water | 0.5 - 5 mg/mL | Good for moderately hydrophobic peptides. |
| 100% DMSO | > 10 mg/mL | Excellent for highly hydrophobic peptides; dilute slowly.[9] |
| 100% DMF | > 10 mg/mL | Alternative to DMSO, especially for Cys-containing peptides.[7] |
| 6 M Guanidine HCl | 1 - 10 mg/mL | Effective for aggregated peptides.[7] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Preparation: Weigh a small, known amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Dissolution: Add a minimal volume (e.g., 20-50 µL) of 100% DMSO to the peptide.
-
Mixing: Gently vortex the tube until the peptide is completely dissolved. Brief sonication in a room temperature water bath can be applied if necessary.
-
Dilution: Slowly add your desired aqueous buffer (e.g., PBS) to the dissolved peptide solution in a drop-wise manner while gently vortexing.
-
Observation: Continuously monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer composition.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound (Boc Chemistry)
This protocol outlines a standard manual Boc-SPPS procedure.
Materials:
-
MBHA resin
-
Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the MBHA resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.[3]
-
Drain and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM and agitate for 2 minutes.[3]
-
Drain and wash the resin with DCM (3x) and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Boc-amino acid (3 eq.) and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (blue), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Visualizations
Caption: A workflow for troubleshooting peptide solubility.
Caption: Key factors affecting the solubility of the peptide.
Caption: A simplified workflow for Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iris.cnr.it [iris.cnr.it]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. Hydrophobic and Electrostatic Sequence Patterning Directs Hierarchical Assembly of Phenylalanine-Rich Oligopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. bachem.com [bachem.com]
Preventing racemization of Boc-2-fluoro-L-phenylalanine during activation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges associated with the activation and coupling of Boc-2-fluoro-L-phenylalanine. Here you will find actionable guidance to prevent racemization and ensure the stereochemical integrity of your peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, a residue that can be susceptible to racemization due to the electron-withdrawing nature of the fluorine substituent.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of D-isomer detected in the final peptide. | Inappropriate Coupling Reagent: Carbodiimide reagents (e.g., DCC, DIC) used without additives are known to cause higher rates of racemization. | Use Additive-Based Methods: Always use carbodiimides like DIC in combination with a racemization-suppressing additive such as OxymaPure or HOBt.[1][2]Switch to Onium Salts: Employ aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) salt coupling reagents, which are generally more efficient and lead to lower racemization.[1] |
| Strong or Excess Base: The base used for neutralization is often the primary cause of racemization by promoting the formation of the oxazolone intermediate.[3][4] Strong, non-hindered bases like DIPEA or TEA are particularly problematic. | Optimize Base Selection: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are excellent choices.Control Stoichiometry: Use the minimum amount of base necessary for the reaction to proceed efficiently. | |
| Prolonged Activation Time: Allowing the activated amino acid to stand for an extended period before the addition of the amine component increases the opportunity for the formation of the racemization-prone oxazolone intermediate. | Minimize Pre-activation: Add the coupling reagent to the reaction mixture immediately before coupling. An in situ activation, where the coupling reagent is added to a mixture of the acid and amine, is ideal. A pre-activation time of 1-5 minutes is often sufficient if required.[] | |
| Elevated Reaction Temperature: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization side reaction.[] | Control Temperature: Perform the coupling at a lower temperature. Starting the reaction at 0°C and allowing it to warm slowly to room temperature is a standard practice for sensitive amino acids.[] | |
| Low coupling yield when using milder, low-racemization conditions. | Steric Hindrance: The bulky Boc protecting group and the substituted phenyl ring can slow down the reaction rate, especially when coupling to a hindered N-terminus. | Use a More Potent Reagent: Switch to a more powerful coupling reagent known for high efficiency in sterically hindered couplings, such as HATU or COMU.[6]Increase Reaction Time: If racemization is under control, extending the reaction time (e.g., from 2 hours to 4 hours or overnight) can help drive the coupling to completion. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound potentially prone to racemization?
A1: The primary mechanism for racemization of N-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate.[3][7] The activation of the carboxylic acid makes the α-proton acidic. This proton can be removed by a base, leading to a loss of chirality. For 2-fluoro-L-phenylalanine, the electron-withdrawing fluorine atom on the phenyl ring can increase the acidity of this α-proton, making it more susceptible to abstraction and thus increasing the risk of racemization compared to unsubstituted phenylalanine.[4]
Q2: Which coupling reagents and additives are best for minimizing racemization?
A2: For sensitive amino acids, the use of onium salt reagents or carbodiimides with additives is highly recommended.[1]
-
Aminium/Uronium Reagents: HATU, HCTU, and HBTU are highly efficient and generally result in low racemization.[1] HATU is often preferred for difficult couplings.
-
Phosphonium Reagents: PyBOP and PyAOP are also very effective and have a low propensity for causing racemization.[1]
-
Carbodiimides with Additives: The combination of Diisopropylcarbodiimide (DIC) with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) or 1-hydroxybenzotriazole (HOBt) is a cost-effective and reliable option.[1][8] OxymaPure is often favored over HOBt due to its enhanced safety profile and efficacy in suppressing racemization.[1]
Q3: How does the choice of base impact racemization?
A3: The base is a critical factor.[3] Stronger, less sterically hindered bases like Diisopropylethylamine (DIPEA) and Triethylamine (TEA) can significantly accelerate racemization. Weaker or sterically hindered bases are preferred.
-
Recommended: 2,4,6-Collidine (TMP) and N-Methylmorpholine (NMM).
-
Use with Caution: If DIPEA must be used, its concentration should be kept to a minimum.
Q4: What is the ideal temperature and activation time for coupling this compound?
A4: To minimize racemization, the coupling reaction should be performed at a low temperature, typically starting at 0°C.[] The pre-activation time should be minimized; in situ activation is the best approach. If a pre-activation step is necessary, it should be kept as short as possible (e.g., under 5 minutes) before adding the amine component.[]
Q5: How can I detect and quantify the level of racemization in my final peptide?
A5: The most common and reliable method is to use a chiral chromatographic technique after peptide hydrolysis.
-
Chiral HPLC: After total acid hydrolysis of the peptide, the resulting amino acids are derivatized (e.g., with Marfey's reagent) to form diastereomers that can be separated and quantified by reverse-phase HPLC.[9]
-
Chiral GC-MS: This highly sensitive method also requires hydrolysis, followed by derivatization of the amino acids to make them volatile for analysis on a chiral GC column.[4]
Data Presentation
Table 1: Comparative Performance of Common Coupling Reagents (Disclaimer: Data is compiled from studies on various sensitive amino acids, such as phenylalanine and cysteine derivatives, and should be used as a general guide.[1])
| Coupling Reagent/Additive | Reagent Class | Typical Coupling Time | Purity / Efficiency | Racemization Risk |
| HATU | Aminium/Uronium Salt | 15-60 minutes | Very High (>98%) | Very Low |
| HCTU | Aminium/Uronium Salt | 15-60 minutes | Very High (>98%) | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | High (>95%) | Low |
| DIC / OxymaPure® | Carbodiimide / Additive | 60-120 minutes | High (>98%) | Very Low |
| DIC / HOBt | Carbodiimide / Additive | 60-180 minutes | High (~95-98%) | Low to Moderate |
| DIC (alone) | Carbodiimide | 60-180 minutes | Moderate-High | High |
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling using HATU
This protocol is designed to minimize racemization during the incorporation of this compound in solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (3 equivalents)
-
HATU (2.9 equivalents)
-
N-Methylmorpholine (NMM) or 2,4,6-Collidine (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If applicable, perform the N-terminal deprotection of the preceding amino acid and wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection agent (e.g., piperidine or TFA).
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in a minimal amount of anhydrous DMF.
-
Cooling: Cool the reaction vessel containing the resin to 0°C using an ice bath.
-
Activation and Coupling:
-
Add the coupling solution (from step 2) to the resin.
-
Immediately add the base (NMM or Collidine, 6 eq.) to the reaction vessel.
-
Agitate the mixture at 0°C for 15 minutes, then allow it to warm to room temperature and continue agitating for an additional 2 hours.
-
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating reaction completion.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to prepare for the next cycle.
Protocol 2: Quantification of Racemization by Chiral HPLC after Derivatization
This protocol provides a method to determine the enantiomeric purity of the 2-fluoro-phenylalanine residue in the final peptide.
Materials:
-
Purified peptide sample (~0.5 mg)
-
6 M HCl
-
Marfey's reagent (L-FDAA) solution (1% w/v in acetone)
-
1 M NaHCO₃
-
2 M HCl
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Peptide Hydrolysis:
-
Place the peptide sample in a hydrolysis tube.
-
Add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, evaporate the HCl under a stream of nitrogen or by lyophilization.
-
-
Derivatization with Marfey's Reagent:
-
Dissolve the dried hydrolysate in 100 µL of 1 M NaHCO₃.
-
Add 200 µL of the 1% Marfey's reagent solution.
-
Incubate the mixture at 40°C for 1 hour with gentle shaking.
-
Quench the reaction by adding 50 µL of 2 M HCl.
-
Evaporate the solvent to dryness.
-
-
Sample Preparation for HPLC:
-
Redissolve the derivatized sample in 500 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% TFA).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chiral HPLC Analysis:
-
Column: Standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating the diastereomers (e.g., 10% to 70% B over 40 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm (for the DNP derivatives).
-
Quantification: Integrate the peak areas for the L-L and D-L diastereomers. The percentage of the D-isomer is calculated as: % D = [Area(D-L) / (Area(D-L) + Area(L-L))] * 100.
-
Visualizations
Caption: Mechanism of racemization via the 5(4H)-oxazolone intermediate.
Caption: Decision workflow for minimizing racemization during coupling.
Caption: Experimental workflow for racemization analysis via HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Creative Peptides [creative-peptides.com]
- 8. Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: HPLC Purification of Peptides Containing Boc-2-fluoro-L-phenylalanine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the purification of synthetic peptides incorporating Boc-2-fluoro-L-phenylalanine via High-Performance Liquid Chromatography (HPLC). Below, you will find targeted frequently asked questions (FAQs), comprehensive troubleshooting guides, detailed experimental protocols, and structured data to facilitate your purification strategies.
Frequently Asked Questions (FAQs)
Q1: How does the this compound residue affect my peptide's behavior in reversed-phase HPLC?
A1: The incorporation of this compound significantly increases the hydrophobicity of a peptide due to two main factors:
-
Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is inherently bulky and non-polar, leading to stronger interactions with the hydrophobic stationary phase (e.g., C18) and thus a longer retention time compared to its unprotected counterpart.
-
Fluorophenyl Side Chain: The fluorinated phenyl ring also contributes to the overall hydrophobicity. Studies have shown that fluorinated peptides are more retentive in reversed-phase HPLC than their non-fluorinated analogs.[1] This increased retention can be advantageous for separating the target peptide from more polar, synthesis-related impurities like deletion sequences.[2]
Q2: What is the recommended starting column and mobile phase for purifying my peptide?
A2: A robust starting point for most peptides containing this compound is a wide-pore (300 Å) C18 reversed-phase column. The larger pore size is better suited for peptide molecules than the standard 100-120 Å pores used for small molecules.
For the mobile phase, the standard and most effective system consists of:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).[][4]
TFA acts as an ion-pairing agent, which sharpens peaks and improves the resolution of peptides.[4] A good starting gradient is a linear ramp from 5% to 95% B over 30-40 minutes. This can be optimized based on the initial results.
Q3: Is there a risk of the Boc protecting group being cleaved during HPLC purification?
A3: The Boc group is acid-labile and is typically removed with strong acids like neat TFA or hydrogen fluoride (HF) post-synthesis.[5][6] While the 0.1% TFA used in the HPLC mobile phase is acidic, it is generally not strong enough to cause significant cleavage of the Boc group during the timeframe of a typical purification run, especially when the process is conducted at room temperature. However, prolonged exposure or purification at elevated temperatures could potentially lead to partial deprotection. It is advisable to analyze collected fractions promptly.
Q4: What are the most common synthesis-related impurities I should expect?
A4: After solid-phase peptide synthesis (SPPS), the crude product will contain the target peptide along with several process-related impurities.[2] For peptides containing unnatural amino acids, these may include:
-
Deletion Sequences: Peptides missing one or more amino acid residues due to incomplete coupling reactions during synthesis.
-
Truncated Peptides: Sequences that were terminated prematurely.
-
Incompletely Deprotected Peptides: Peptides where side-chain protecting groups from other residues were not fully removed during the final cleavage step.
-
By-products from Scavengers: Residual molecules used to trap reactive cations during cleavage.[5]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Peak Shape (Broadening or Tailing) | 1. Peptide Aggregation: The high hydrophobicity of the Boc- and fluoro-moieties can cause the peptide to aggregate. 2. Secondary Interactions: The peptide may interact with residual silanol groups on the silica-based column packing.[7] 3. Column Overload: Injecting too much crude peptide for the column's capacity. | 1. Modify Sample Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO) before diluting with the initial mobile phase.[7] 2. Elevate Temperature: Running the purification at a slightly elevated temperature (e.g., 30-40°C) can disrupt aggregates and improve peak shape. 3. Reduce Sample Load: Dilute the sample and inject a smaller volume. |
| Low Peptide Recovery | 1. Poor Solubility: The peptide is precipitating in the sample solvent or upon injection onto the column.[8] 2. Irreversible Adsorption: The highly hydrophobic peptide may bind irreversibly to the stationary phase or column hardware.[9] | 1. Solubility Trials: Before injection, test the peptide's solubility in various mixtures of your mobile phase to ensure it remains dissolved.[10] 2. Use a Less Retentive Column: If irreversible binding is suspected, switch to a less hydrophobic column, such as a C8 or C4 stationary phase.[7] 3. Stronger Organic Solvent: Consider using n-propanol instead of acetonitrile in the mobile phase for extremely hydrophobic peptides.[10] |
| Poor Resolution of Target Peptide from Impurities | 1. Suboptimal Gradient: The gradient slope may be too steep, causing impurities to co-elute with the main peak. 2. Incorrect Column Chemistry: The chosen stationary phase may not provide enough selectivity for your specific peptide and its impurities. | 1. Shallow Gradient: After an initial scouting run, optimize the gradient to be much shallower around the elution time of the target peptide. A change of 0.5-1% organic per minute is a good starting point for optimization.[4] 2. Alternative Selectivity: Try a column with a different stationary phase, such as a Phenyl-Hexyl or a Fluoro-Phenyl column, which can offer different interactions and improve separation.[11] |
| High System Backpressure | 1. Precipitated Sample: The peptide has precipitated at the column inlet frit due to poor solubility in the mobile phase. 2. Clogged In-line Filters or Tubing: Particulate matter from the crude sample or mobile phase has blocked the system. | 1. Filter Sample: Always filter your crude peptide solution through a 0.22 µm syringe filter before injection. 2. Flush the System: Disconnect the column and flush the HPLC system with a strong solvent like isopropanol. If pressure remains high, check and replace in-line filters. 3. Reverse Column Flush: Flush the column in the reverse direction (disconnected from the detector) at a low flow rate as per the manufacturer's instructions. |
Quantitative Data Summary
Table 1: HPLC Column Selection Guide for Peptides with Varying Hydrophobicity
| Column Type | Stationary Phase | Recommended For | Advantages |
| C18 | Octadecylsilane | General purpose, initial screening, moderately hydrophobic peptides.[2] | High retention, excellent resolving power for a wide range of peptides. |
| C8 | Octylsilane | Hydrophobic peptides that are too strongly retained on C18.[7] | Reduced retention time, can improve peak shape for very hydrophobic molecules. |
| C4 | Butylsilane | Very hydrophobic or large peptides. | Low retention, minimizes the risk of irreversible binding and improves recovery. |
| Phenyl-Hexyl | Phenyl-Hexyl | Peptides where aromatic interactions can enhance selectivity.[11] | Offers alternative selectivity compared to alkyl chains, potentially resolving difficult impurities. |
Table 2: Illustrative Effect of Gradient Slope on Peptide Purity
| Gradient Program (%B/min) | Retention Time (min) | Main Peak Resolution | Achieved Purity (%) |
| 5.0% / min (Fast) | 12.5 | 1.2 | 85 |
| 2.0% / min (Moderate) | 18.2 | 1.8 | 92 |
| 0.5% / min (Shallow) | 25.8 | 2.5 | >98 |
| Note: Data are illustrative to demonstrate a principle. Actual results will vary based on the specific peptide, column, and system. |
Experimental Protocols & Methodologies
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Workflow
Solid-phase synthesis is the standard method for producing these peptides.[12] The process involves the sequential addition of protected amino acids to a growing chain anchored to an insoluble resin support.[][14]
-
Resin Selection & Swelling: Choose an appropriate resin (e.g., Rink Amide for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[15]
-
First Amino Acid Coupling: Couple the first C-terminal protected amino acid to the swollen resin.
-
Iterative Cycles: For each subsequent amino acid, perform a two-step cycle:
-
Deprotection: Remove the temporary N-terminal protecting group (e.g., Fmoc or Boc).
-
Coupling: Activate and couple the next protected amino acid to the newly exposed amine.
-
-
Final Cleavage: Once the desired sequence is assembled, treat the resin with a strong acid cocktail (e.g., TFA with scavengers) to cleave the peptide from the resin and remove all side-chain protecting groups (except the N-terminal Boc on the 2-fluoro-L-phenylalanine if it is the final residue).[5]
-
Precipitation & Isolation: Precipitate the cleaved peptide in cold diethyl ether, then isolate the crude product by centrifugation and lyophilization.[12]
Protocol 2: Sample Preparation for RP-HPLC Purification
-
Determine Solubility: Test the solubility of a small amount of the lyophilized crude peptide in various solvents. Start with the intended initial HPLC mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA). If insoluble, try adding minimal amounts of DMSO, then diluting with Mobile Phase A.
-
Prepare Loading Solution: Dissolve the crude peptide in the chosen solvent at a concentration suitable for your column size (e.g., 10-20 mg/mL for semi-preparative purification).
-
Clarify Sample: Centrifuge the solution at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.
-
Filter: Carefully transfer the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
Protocol 3: General RP-HPLC Purification Method
-
System Equilibration: Equilibrate the column (e.g., C18, 10 x 250 mm, 5 µm, 300 Å) with the initial mobile phase conditions (e.g., 95% A/5% B) at a set flow rate (e.g., 4 mL/min) until a stable baseline is achieved.
-
Injection: Inject the filtered sample onto the column.
-
Gradient Elution: Apply a linear gradient to elute the peptide.
-
Scouting Run: 5% to 95% B over 40 minutes.
-
Optimized Run: Based on the scouting run, apply a shallow gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B, an optimized gradient might be 35-45% B over 20 minutes.
-
-
Detection: Monitor the elution profile using a UV detector at 210-220 nm.[2]
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis and Pooling: Analyze the purity of each collected fraction using analytical HPLC. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a stable, fluffy white powder.[4]
Visualizations
References
- 1. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nestgrp.com [nestgrp.com]
- 11. lcms.cz [lcms.cz]
- 12. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. chem.uci.edu [chem.uci.edu]
Technical Support Center: Cleavage of Peptides with Boc-2-fluoro-L-phenylalanine from Merrifield Resin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of peptides containing Boc-2-fluoro-L-phenylalanine from Merrifield resin.
Frequently Asked Questions (FAQs)
Q1: What are the standard cleavage cocktails for removing a peptide containing 2-fluoro-L-phenylalanine from Merrifield resin?
A1: Standard strong acid cleavage protocols used for peptides on Merrifield resin are generally applicable. The most common methods involve anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl trifluoromethanesulfonate (TMSOTf).[1][2] The choice of cocktail depends on the available equipment and the other amino acids present in the peptide sequence.
Q2: Does the presence of 2-fluoro-L-phenylalanine require special considerations during cleavage?
A2: While the fundamental cleavage principles remain the same, the electron-withdrawing nature of the fluorine atom on the phenylalanine ring can influence the reaction.[3] This property enhances the peptide's stability against enzymatic degradation but might also slightly alter its chemical reactivity during acid cleavage.[3] However, the C-F bond is very strong and the 2-fluoro-L-phenylalanine residue itself is expected to be stable under standard cleavage conditions.
Q3: Are specific scavengers needed when cleaving peptides with 2-fluoro-L-phenylalanine?
A3: The 2-fluorophenyl side chain is relatively inert and does not typically require a specific scavenger. However, scavengers are crucial to prevent side reactions with other sensitive amino acid residues in your peptide sequence, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4] The choice of scavengers should be based on the overall composition of your peptide. Common scavengers include anisole, p-cresol, thioanisole, and 1,2-ethanedithiol (EDT).
Q4: Can I use Trifluoroacetic acid (TFA) for the final cleavage from Merrifield resin?
A4: A high concentration of TFA alone is generally not sufficient to efficiently cleave peptides from the stable benzyl ester linkage of a standard Merrifield resin.[2] Stronger acids like HF or TFMSA are required for complete cleavage.[2][5] While TFA is used for the removal of the N-terminal Boc group during synthesis, it is not strong enough for the final cleavage from this type of resin.
Troubleshooting Guides
Issue 1: Low Peptide Yield After Cleavage
-
Possible Cause 1: Incomplete Cleavage. The cleavage time may have been insufficient. Peptides containing Arg(Tos), for instance, may require longer reaction times.[1]
-
Solution: Increase the cleavage reaction time. For HF cleavage, if Arg(Tos) is present, the cleavage may take up to 2 hours.[1] For TFMSA cleavage, reaction times can also be extended.
-
-
Possible Cause 2: Premature Cleavage. The peptide may have been prematurely cleaved from the resin during the repetitive acid treatments for Boc group removal throughout the synthesis. This is a known issue with the standard Merrifield resin.[6]
-
Solution: For future syntheses, consider using a more acid-stable resin, such as a PAM (phenylacetamidomethyl) resin, to minimize premature cleavage.[6]
-
-
Possible Cause 3: Peptide Precipitation and Loss. The peptide may have precipitated and been lost during the work-up procedure.
-
Solution: After cleavage, ensure the peptide is fully dissolved. It may be necessary to wash the resin with a small amount of TFA to recover all the cleaved peptide before precipitation with cold diethyl ether.[1]
-
Issue 2: Presence of Unexpected Side Products in Mass Spectrometry Analysis
-
Possible Cause 1: Alkylation of Sensitive Residues. Cations generated from protecting groups during cleavage can alkylate nucleophilic side chains of amino acids like Trp, Met, Cys, and Tyr.[4]
-
Solution: Always use an appropriate scavenger cocktail based on your peptide's sequence. For example, anisole is commonly used to scavenge benzyl cations. For peptides containing Cys, scavengers like p-thiocresol are often added.[2]
-
-
Possible Cause 2: Incomplete Removal of Side-Chain Protecting Groups. Some protecting groups are more resistant to cleavage than others and may require specific conditions for complete removal.
-
Solution: Verify that your cleavage protocol is suitable for all protecting groups in your peptide. For example, Arg(Tos) deprotection can be slow and may require extended cleavage times.[1] The "low-high" HF or TFMSA cleavage methods are often recommended for peptides with protecting groups that are difficult to remove.[1]
-
Experimental Protocols
Standard HF Cleavage Protocol
This protocol is a widely used method for cleaving peptides from Merrifield resin. Caution: Anhydrous HF is extremely hazardous and requires a specialized apparatus and safety precautions. This procedure must be performed by trained personnel in a dedicated fume hood.
-
Preparation: Place the dried peptide-resin (0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add Scavengers: Add the appropriate scavenger mixture. A common scavenger is p-cresol (1 mL).[1]
-
Cooling: Secure the cap onto the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
HF Distillation: Distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Cleavage Reaction: Stir the mixture at 0°C to 5°C for 30 to 60 minutes. If the peptide contains Arg(Tos), the reaction time may need to be extended to 2 hours.[1]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with a small amount of TFA and combine the filtrates. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation: Collect the crude peptide by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
Standard TFMSA Cleavage Protocol
This method is an alternative to HF cleavage and does not require a specialized apparatus.
-
Preparation: Place the dried peptide-resin (100 mg) in a round-bottom flask with a stir bar and cool in an ice bath.
-
Add Scavengers and TFA: Add thioanisole (100 µL) and TFA (1.0 mL). Stir for 5 to 10 minutes.
-
Add TFMSA: Slowly add TFMSA (100 µL) while stirring vigorously to dissipate heat.
-
Cleavage Reaction: Allow the reaction to warm to room temperature and stir for 90 to 120 minutes.[1]
-
Resin Filtration: Filter the resin using a fine sintered funnel and wash with a small amount of TFA.
-
Peptide Precipitation: Combine the filtrates and add 8-10 volumes of cold methyl t-butyl ether to precipitate the peptide. If necessary, store at 4°C overnight to facilitate precipitation.
-
Isolation: Collect the crude peptide by filtration, wash with cold ether to remove scavengers, and dry.
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for Merrifield Resin
| Cleavage Method | Reagents | Temperature | Time | Key Considerations |
| Standard HF | Anhydrous HF, Scavenger (e.g., p-cresol) | 0 - 5 °C | 30 - 120 min | Requires specialized equipment due to the hazardous nature of HF.[1] |
| Low-High HF | 1. Low HF/DMS; 2. High HF/Scavenger | 0 °C | 2 hours (low), 30-60 min (high) | Two-step procedure to minimize side reactions.[1] |
| Standard TFMSA | TFMSA, TFA, Scavenger (e.g., thioanisole) | 0 °C to RT | 90 - 120 min | Does not require specialized HF apparatus.[1] |
| TMSOTf | TMSOTf, TFA, Scavenger (e.g., m-cresol) | 0 °C | 1 - 2 hours | An alternative to HF and TFMSA. |
Visualizations
Caption: General workflow for peptide cleavage from Merrifield resin.
Caption: Troubleshooting logic for common cleavage issues.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: In Situ Neutralization Protocols for Boc-2-fluoro-L-phenylalanine Coupling
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the coupling of Boc-2-fluoro-L-phenylalanine using in situ neutralization protocols in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges in coupling this compound stem from two main factors:
-
Steric Hindrance: The fluorine atom at the ortho (2-) position of the phenyl ring creates significant steric bulk. This can physically impede the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.[1][2]
-
Electronic Effects: Fluorine is a highly electronegative atom, which causes a strong electron-withdrawing effect on the phenyl ring.[3] This can decrease the nucleophilicity of the carboxylate anion upon activation, potentially leading to slower and less efficient coupling compared to its non-fluorinated counterpart, Boc-L-phenylalanine.[3]
Q2: Why is the in situ neutralization protocol recommended for coupling this compound?
A2: The in situ neutralization protocol is particularly advantageous for "difficult" couplings, such as those involving sterically hindered or aggregation-prone sequences.[4][5] After the removal of the Boc protecting group with trifluoroacetic acid (TFA), the N-terminal amine is protonated as a TFA salt. In a traditional protocol, a separate neutralization step is performed, followed by washing, before the addition of the activated amino acid. The in situ approach combines the neutralization and coupling steps by adding the activated this compound and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) simultaneously to the resin. This minimizes the time the reactive free amine is exposed, reducing the risk of peptide aggregation.[5]
Q3: Which coupling reagents are most effective for this compound?
A3: For sterically hindered amino acids like this compound, more powerful uronium/aminium or phosphonium salt-based coupling reagents are recommended.[2] Standard carbodiimide reagents like DCC may result in lower yields. Reagents such as HATU, HBTU, and PyBOP are generally more effective.[1] HATU is often considered superior for particularly challenging couplings due to its high reactivity and ability to form highly reactive OAt-esters, which can help overcome steric hindrance.[6]
Q4: How can I monitor the completeness of the coupling reaction?
A4: The completeness of the coupling reaction should be monitored after each coupling step. The most common qualitative method is the Kaiser test (or ninhydrin test).[3] A positive result (blue or purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative result (yellow or colorless beads) suggests the reaction has gone to completion. For quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by HPLC and Mass Spectrometry (MS) to check for the presence of deletion sequences.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the in situ neutralization coupling of this compound.
| Problem | Potential Cause | Recommended Solution |
| Positive Kaiser test after coupling (incomplete reaction) | Insufficient reaction time due to steric hindrance. | 1. Increase Coupling Time: Extend the standard coupling time. For a standard 1-2 hour coupling, consider extending to 4 hours or even overnight for the first attempt. 2. Perform a Double Coupling: After the initial coupling and a wash step, repeat the coupling procedure with a fresh solution of activated this compound.[3] |
| Suboptimal activation/coupling reagent. | 1. Switch to a More Powerful Reagent: If using HBTU, consider switching to HATU, which is generally more reactive and effective for sterically hindered couplings.[1][6] 2. Increase Reagent Equivalents: Increase the equivalents of the Boc-amino acid, coupling reagent, and base relative to the resin loading. | |
| Peptide aggregation on the resin. | 1. Change Solvent: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF/DMSO to disrupt secondary structures and improve solvation. | |
| Low final peptide yield or purity | Cumulative effect of incomplete couplings. | Implement the solutions for incomplete reactions at each step. For critical applications, consider analytical checks after coupling this specific residue. |
| Side reactions during coupling. | Ensure high-purity reagents. Contaminants in the this compound or solvents can lead to side reactions. | |
| Racemization | Over-activation or prolonged exposure to base. | 1. Use a Weaker Base: Consider using a milder base like N-methylmorpholine (NMM) in place of DIPEA.[2] 2. Minimize Pre-activation Time: Add the coupling reagent mixture to the resin immediately after a brief pre-activation period (1-2 minutes). |
Data Presentation: Comparison of Coupling Reagents
The following table provides a summary of typical performance characteristics of common coupling reagents for sterically hindered amino acids like this compound. The quantitative data are representative estimates based on performance with similar challenging couplings.
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time | Relative Reactivity | Racemization Risk | Key Advantages |
| HBTU | >90 | 1 - 4 hours | High | Low | Good balance of reactivity and cost; reliable for many standard couplings.[6] |
| HATU | >95 | 30 mins - 2 hours | Very High | Very Low | Highly reactive, effective for sterically hindered amino acids; low racemization rates.[1][6] |
| PyBOP | >90 | 1 - 16 hours | High | Low | Efficient and avoids the carcinogenic byproduct HMPA associated with BOP.[1] |
| COMU | >95 | 1 hour (double coupling) | Very High | Low | High efficiency comparable to HATU; non-explosive and reduced allergenic potential.[1] |
Experimental Protocols
Protocol 1: Standard In Situ Neutralization Coupling of this compound using HBTU
This protocol is a standard starting point for the manual solid-phase synthesis of a peptide containing a 2-fluoro-L-phenylalanine residue.
-
Resin Preparation:
-
Swell the resin (e.g., MBHA resin, 100-200 mesh, ~0.5 mmol/g loading) in dichloromethane (DCM) for 1 hour, followed by dimethylformamide (DMF) for 1 hour.
-
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes.
-
Drain the solution and treat with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (5x).
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (2.0 eq.), HBTU (1.95 eq.), and HOBt (2.0 eq.) in DMF.
-
Add this solution to the resin, followed immediately by diisopropylethylamine (DIPEA) (3.0 eq.).
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for completion.
-
If the test is negative (yellow beads), wash the resin with DMF (5x).
-
If the test is positive (blue beads), perform a second coupling (see Troubleshooting Guide).
-
-
Cycle Repetition:
-
Proceed to the deprotection step for the next amino acid in the sequence.
-
Protocol 2: Enhanced In Situ Neutralization Coupling using HATU for Difficult Sequences
This protocol is recommended if the standard protocol with HBTU results in incomplete coupling.
-
Resin Preparation and Deprotection:
-
Follow steps 1 and 2 from Protocol 1.
-
-
In Situ Neutralization and Coupling:
-
In a separate vessel, dissolve this compound (2.0 eq.) and HATU (1.95 eq.) in DMF.
-
Add this solution to the resin, followed immediately by DIPEA (3.0 eq.).
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test.
-
Upon a negative result, wash the resin with DMF (5x).
-
-
Cycle Repetition:
-
Continue with the synthesis.
-
Visualizations
Caption: Workflow for in situ neutralization coupling of this compound.
Caption: Troubleshooting logic for incomplete coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Managing steric hindrance in coupling reactions with Boc-2-fluoro-L-phenylalanine
Here is the technical support center for managing steric hindrance in coupling reactions with Boc-2-fluoro-L-phenylalanine.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sterically hindered coupling reactions involving this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing very low to no yield in my coupling reaction with this compound. What are the likely causes?
Low or no yield is the most common problem and typically stems from one of the following causes:
-
Severe Steric Hindrance : The primary issue is the spatial bulkiness of the molecule. The fluorine atom at the ortho (2-) position of the phenyl ring, combined with the large Boc (tert-butyloxycarbonyl) protecting group, physically obstructs the approach of the reacting molecules and coupling reagents.[1][2] This steric clash significantly slows down the reaction rate and can prevent the formation of the desired amide bond, leading to low yields.[2]
-
Inadequate Coupling Reagent : Standard carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) and EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) are often not potent enough to overcome the high activation energy barrier imposed by this level of steric hindrance.[1][3][4]
-
Suboptimal Reaction Conditions : Factors like reaction time, temperature, and solvent choice are critical for challenging couplings.[1] Insufficient time or poor solvation can lead to incomplete reactions.[3]
-
Peptide Aggregation : Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support, leading to inaccessible reactive sites and incomplete reactions.[1]
Q2: My Kaiser test is positive after the coupling step, indicating unreacted free amines. What should I do?
A positive Kaiser test is a clear sign of an incomplete reaction.[5] The recommended course of action is to perform a "double coupling."[5]
-
Procedure : After the initial coupling reaction time has elapsed, wash the resin thoroughly with DMF to remove byproducts and excess reagents.[3] Then, repeat the entire coupling procedure with a fresh solution of pre-activated this compound and coupling reagents.[3][5] Forcing the reaction to completion by adding a second, fresh charge of reagents is often highly effective for sterically hindered amino acids that react slowly.[5]
Q3: I'm concerned about racemization during this difficult coupling. How can it be minimized?
Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern, especially when using highly reactive reagents and forcing conditions.[1] To minimize this risk:
-
Choose Appropriate Additives : Use additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure, which are superior to HOBt (1-Hydroxybenzotriazole) in suppressing racemization during activation.[1]
-
Select a Weaker Base : While a base is required for onium salt-mediated couplings, strong bases can promote racemization.[1] Consider using a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of the more commonly used DIPEA (N,N-Diisopropylethylamine).[1][4]
-
Control Activation Time : Reduce the pre-activation time of the carboxylic acid to the minimum necessary before adding it to the amine component.[1]
-
Avoid Excessive Heat : If using heat to drive the reaction, optimize for the shortest time required to achieve a satisfactory yield, as prolonged exposure to high temperatures increases the risk of racemization.[1]
Frequently Asked Questions (FAQs)
Q1: What are the best coupling reagents for this compound?
For sterically demanding amino acids like this compound, potent onium-salt-based reagents are the preferred choice.[1] Standard carbodiimides are often ineffective.[1]
-
Uronium/Aminium Salts : Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1] HATU is often considered the superior choice for many difficult couplings due to its high reactivity and low racemization rates.[1][6] COMU is a newer-generation uronium salt with coupling efficiencies comparable to HATU and improved safety and solubility profiles.[7]
-
Phosphonium Salts : Reagents like PyBOP and PyAOP are also excellent choices and are generally associated with lower levels of racemization.[1]
Q2: How should I adjust my standard coupling protocol for this hindered amino acid?
Several adjustments to a standard protocol can significantly improve coupling efficiency:
-
Increase Reagent Equivalents : Use a higher excess (2-4 equivalents) of the protected amino acid and coupling reagent relative to the resin loading.[5]
-
Extend Reaction Time : Prolong the coupling time from the standard 1-2 hours to 4 hours, or even overnight for particularly difficult cases.[3][5]
-
Optimize Solvent Choice : Switch from the standard solvent DMF to NMP (N-methylpyrrolidone), which has superior solvating properties and can help disrupt peptide aggregation.[3]
-
Consider Microwave Synthesis : Microwave-assisted peptide synthesis (MASPS) is a highly effective method for driving difficult couplings to completion by using microwave energy to rapidly heat the reaction.[3] This can dramatically shorten reaction times.
Q3: How does the ortho-fluoro substituent affect the reaction beyond just steric hindrance?
The fluorine atom is highly electronegative, which influences the electronic properties of the phenylalanine ring.[8][9] This alters the charge distribution and can modulate properties like acidity, hydrophobicity, and reactivity.[8] While the primary challenge in coupling is steric, these electronic effects can play a role in the overall behavior of the peptide.[8][10]
Q4: Can the Boc protecting group itself contribute to the problem?
Yes, the bulky tert-butyl group of the Boc protecting group is a major contributor to steric hindrance, alongside the ortho-fluoro substituent.[2][4] This combined bulkiness severely restricts access to the carboxylic acid for activation and subsequent coupling.[2]
Data Presentation
Table 1: Comparative Performance of Recommended Coupling Reagents for Hindered Couplings
| Parameter | HBTU | HATU | COMU | PyBOP |
| Reagent Type | Aminium Salt | Aminium Salt | Uronium Salt | Phosphonium Salt |
| Typical Yield | >90%[6] | >90%[6] | Comparable to HATU[7] | High |
| Typical Reaction Time | 1 - 4 hours[6] | 30 mins - 2 hours[6] | Fast, suited for microwave[7] | 1 - 4 hours |
| Reactivity | High[6] | Very High[6] | Very High[7] | High |
| Racemization Risk | Low[6] | Very Low[6] | Low[7] | Low[1] |
| Key Advantage | Good balance of reactivity and cost.[6] | Superior for sterically hindered amino acids.[1][6] | Safer (no explosive HOBt/HOAt), good solubility.[7] | Less risk of side reactions at amine groups.[7] |
Experimental Protocols & Visualizations
Troubleshooting Workflow for Low Coupling Yield
The following diagram outlines a logical workflow for troubleshooting low coupling yields when working with this compound.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Protocol 1: HATU-Mediated Double Coupling for this compound
This protocol is a robust starting point for coupling the sterically hindered this compound onto a resin-bound peptide using solid-phase peptide synthesis (SPPS).
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)
-
Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methylpyrrolidone)
-
DCM (Dichloromethane)
-
Piperidine solution (20% in DMF) for Fmoc-SPPS (if applicable)
Procedure:
-
Resin Preparation : Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.
-
N-terminal Deprotection : If the N-terminus is Fmoc-protected, deprotect using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
First Coupling :
-
Pre-activation : In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.[3] Add DIPEA or NMM (8 equivalents) to the solution and vortex briefly.[3] Allow the mixture to pre-activate for 1-5 minutes.[3]
-
Coupling : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.
-
Washing : Wash the resin thoroughly with DMF (3-5 times).
-
-
Confirmation (Optional but Recommended) : Perform a Kaiser test (or other appropriate qualitative test) to check for the presence of free primary amines.[1] If the test is strongly positive, proceed with the second coupling.
-
Second Coupling :
-
Repeat the pre-activation and coupling steps (3a and 3b) using a fresh solution of activated amino acid.
-
Allow the second coupling reaction to proceed for another 2-4 hours, or overnight if necessary.[5]
-
-
Final Washing : Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove all excess reagents and byproducts. The resin is now ready for the next step in the synthesis.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the double coupling protocol.
Caption: A flowchart of the double coupling protocol for hindered amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Boc-2-fluoro-L-phenylalanine Incorporation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise confirmation of non-canonical amino acid incorporation into a protein is critical for ensuring the integrity of novel biologics and research tools. This guide provides an objective comparison of mass spectrometry-based methods for verifying the successful incorporation of Boc-2-fluoro-L-phenylalanine, supported by detailed experimental protocols and comparative data.
The incorporation of this compound, a synthetic amino acid, into proteins allows for advanced applications in drug discovery and protein engineering. The tert-butyloxycarbonyl (Boc) protecting group is crucial during synthesis, and its presence, along with the fluorinated phenylalanine, must be definitively confirmed. Mass spectrometry (MS) stands as the gold standard for this verification, offering unparalleled sensitivity and specificity.[1] This guide delves into the nuances of various MS-based approaches, providing a framework for selecting the optimal analytical strategy.
Performance Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry instrumentation and fragmentation methodology significantly impacts the confidence and detail of incorporation analysis. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, are highly recommended for their accurate mass measurement capabilities, which are essential for distinguishing the modified peptide from the wild-type.[2]
Table 1: Comparison of Mass Spectrometry Platforms for the Analysis of Peptides Containing this compound
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification (MRM) | High-Resolution MS and MS/MS | High-Resolution MS and MS/MS |
| Mass Accuracy | Low | High (<5 ppm) | Very High (<2 ppm) |
| Resolution | Low | High (>20,000) | Very High (>100,000) |
| Sensitivity | Very High (in MRM mode) | High | High |
| Key Advantage for this Application | Excellent for quantifying known modified peptides. | Provides accurate mass measurement of precursor and fragment ions, confirming elemental composition. | Highest mass accuracy and resolution, enabling confident identification of the modified peptide in complex mixtures. |
| Limitation for this Application | Not ideal for de novo identification of the incorporation site. | Slightly lower resolution than Orbitrap. | Slower scan speed compared to Q-TOF, which can be a factor in complex LC-MS/MS runs. |
Table 2: Comparison of Fragmentation Techniques for Peptides Containing this compound
| Fragmentation Technique | Principle | Key Advantages for this Application | Key Limitations for this Application |
| Collision-Induced Dissociation (CID) | Collision with an inert gas leads to fragmentation primarily at the peptide backbone.[3] | Widely available and well-characterized. | The labile Boc group can fragment preferentially, leading to a dominant neutral loss of 100 Da and suppressing backbone fragmentation needed for sequence confirmation.[4] |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID performed in a higher-energy regime.[3] | Produces more backbone fragmentation (b- and y-ions) compared to CID, improving sequence coverage.[3][5] | Can still result in significant Boc group loss. |
| Electron-Transfer Dissociation (ETD) | Electron transfer to the peptide backbone induces fragmentation.[3][6] | Preserves labile modifications like the Boc group, leading to excellent sequence coverage of the peptide backbone (c- and z-ions).[6][7] | Generally more effective for peptides with higher charge states (>2+).[7] |
Experimental Protocols
A robust and reproducible experimental workflow is paramount for the successful confirmation of this compound incorporation. The following protocols provide a general framework that can be adapted to specific experimental needs.
Sample Preparation: In-Solution Digestion of Protein
This protocol is suitable for purified proteins.
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the enzymatic reaction.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the peptides in 0.1% formic acid in water for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 60 minutes.
-
Flow Rate: 200-300 µL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 (Full Scan) Analysis: Acquire full scan mass spectra to determine the m/z of the intact peptide containing this compound.
-
MS/MS (Tandem MS) Analysis: Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation. It is advantageous to use a combination of HCD and ETD for fragmentation to maximize sequence coverage.[5]
-
Data Analysis
-
Database Searching: Use a protein sequence database search engine (e.g., Mascot, Sequest) to identify the peptides from the MS/MS spectra. The database should contain the sequence of the target protein.
-
Modification Specification: Specify the mass modifications for this compound (mass of phenylalanine + mass of fluorine - mass of hydrogen + mass of Boc group) as a variable modification.
-
Manual Validation: Manually inspect the MS/MS spectra of the identified peptide to confirm the presence of fragment ions that support the sequence and the location of the this compound incorporation. Look for the characteristic neutral loss of the Boc group (100 Da) in CID/HCD spectra and the intact modified residue in ETD spectra.
Visualizing the Workflow and Logic
Figure 1. Experimental workflow for confirming this compound incorporation.
Figure 2. Logical comparison of fragmentation pathways for peptides with this compound.
Conclusion
Confirming the incorporation of this compound is a multi-faceted analytical challenge that requires careful consideration of sample preparation, instrumentation, and data analysis strategies. While high-resolution mass spectrometry is indispensable for accurate mass determination, a combination of fragmentation techniques, particularly HCD and ETD, provides the most comprehensive data for unambiguous sequence confirmation and localization of the non-canonical amino acid. The protocols and comparative data presented in this guide offer a robust starting point for researchers to develop and implement effective analytical workflows for their specific needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 6. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Navigating the Nuances of Non-Canonical Amino Acids: A Comparative Guide to Edman Degradation Sequencing of Peptides Containing 2-Fluorophenylalanine
For researchers, scientists, and drug development professionals, the precise sequencing of peptides is paramount for verifying structure and ensuring function. The incorporation of non-canonical amino acids, such as 2-fluorophenylalanine, into peptide therapeutics offers enhanced stability and novel functionalities. However, their presence can pose challenges to traditional sequencing methods like Edman degradation. This guide provides an objective comparison of the performance of Edman degradation on peptides containing 2-fluorophenylalanine versus their native phenylalanine counterparts, supported by extrapolated data and detailed experimental protocols.
The inclusion of 2-fluorophenylalanine in a peptide sequence is a strategic move to improve its pharmacokinetic profile by increasing resistance to proteolytic degradation. The strong electron-withdrawing nature of the fluorine atom can alter the peptide bond's susceptibility to enzymatic cleavage. While this modification is beneficial for therapeutic efficacy, it necessitates a thorough evaluation of its impact on standard analytical techniques like Edman degradation.
Performance Comparison in Edman Degradation
While direct, publicly available quantitative data on the Edman degradation of 2-fluorophenylalanine-containing peptides is limited, we can extrapolate the expected performance based on the known principles of Edman chemistry and the behavior of other modified amino acids. The core chemical reactions of the Edman cycle are unlikely to be inhibited by the fluorine substitution on the phenyl ring. However, subtle effects on reaction kinetics, cleavage efficiency, and the chromatographic properties of the resulting phenylthiohydantoin (PTH) derivative are anticipated.
The key steps of Edman degradation—coupling, cleavage, and conversion—rely on the reactivity of the N-terminal α-amino group and the subsequent cyclization and cleavage of the first peptide bond. The fluoro-substitution on the aromatic side chain of phenylalanine is not expected to significantly hinder these fundamental processes.
Below is a table summarizing the predicted performance characteristics of Edman degradation for a peptide containing 2-fluorophenylalanine compared to a standard peptide containing phenylalanine.
| Parameter | Phenylalanine (Phe) | 2-Fluorophenylalanine (2-F-Phe) (Predicted) | Rationale |
| Coupling Efficiency | High (>98%) | High (>98%) | The reactivity of the N-terminal α-amino group is unaffected by the fluoro-substitution on the side chain's phenyl ring. |
| Cleavage Efficiency | High (>98%) | High, with potential for minor variation | The electron-withdrawing fluorine atom might slightly influence the electronic environment of the peptide bond, but significant inhibition of the acid-catalyzed cleavage is not expected. |
| Repetitive Yield | Typically >95% | Expected to be high (>94%) | Dependent on the overall efficiency of each cycle. Minor decreases could arise from any subtle alterations in reaction kinetics.[1][2] |
| PTH-Derivative Stability | Stable | Stable | The C-F bond is highly stable and is not expected to degrade under the acidic and basic conditions of the Edman cycle. |
| HPLC Retention Time of PTH-Derivative | Well-established standard | Expected to be slightly longer than PTH-Phe | The increased molecular weight and altered polarity due to the fluorine atom will likely result in a slightly different elution profile from a reverse-phase HPLC column compared to PTH-Phe. |
Experimental Protocols
To empirically determine the sequencing efficiency and characteristics of a peptide containing 2-fluorophenylalanine, the following experimental protocols for peptide synthesis and Edman degradation can be employed.
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
Objective: To synthesize a model peptide containing 2-fluorophenylalanine and a control peptide with phenylalanine.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Phe-OH and Fmoc-2-F-Phe-OH)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIS/H2O, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Couple the first Fmoc-protected amino acid using DIC and Oxyma Pure in DMF.
-
Wash the resin with DMF and DCM.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
After the final amino acid is coupled, wash the resin extensively with DMF and DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the mass of the purified peptide by mass spectrometry.
Edman Degradation Sequencing
Objective: To determine the N-terminal sequence of the synthesized peptides and compare the performance for the phenylalanine and 2-fluorophenylalanine-containing peptides.
Materials:
-
Purified lyophilized peptides (10-100 picomoles)
-
Automated protein sequencer
-
Phenyl isothiocyanate (PITC)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Ethyl acetate
-
PTH-amino acid standards
Procedure:
-
Dissolve the purified peptide in a suitable solvent (e.g., 30% acetonitrile in water).
-
Load the sample onto the sequencer's sample support (e.g., a PVDF membrane).
-
Initiate the automated Edman degradation cycles.
-
Coupling: The N-terminal amino acid reacts with PITC under basic conditions to form a phenylthiocarbamyl (PTC) derivative.[1][3]
-
Cleavage: Anhydrous TFA is used to cleave the N-terminal residue as an anilinothiazolinone (ATZ) derivative.[1][3]
-
Conversion: The ATZ-amino acid is converted to the more stable phenylthiohydantoin (PTH) derivative using aqueous acid.[1][3]
-
-
The resulting PTH-amino acid is automatically injected into an online HPLC system for identification.
-
The PTH-amino acid is identified by comparing its retention time to that of known PTH-amino acid standards. For the peptide containing 2-fluorophenylalanine, a new peak corresponding to PTH-2-F-Phe is expected.
-
The cycle is repeated to sequence the subsequent amino acid residues.
-
Analyze the HPLC chromatograms for each cycle to determine the amino acid sequence.
-
Calculate the repetitive yield for both peptide sequences to quantitatively compare the efficiency of the degradation process.
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Caption: The workflow of the Edman degradation cycle.
Caption: The general workflow for solid-phase peptide synthesis.
Conclusion
The incorporation of 2-fluorophenylalanine is a valuable strategy in peptide drug design, and understanding its behavior during routine analytical procedures is crucial. While direct experimental data is scarce, the principles of Edman degradation suggest that peptides containing 2-fluorophenylalanine can be successfully sequenced. Minor adjustments to HPLC analysis protocols may be necessary to identify the PTH-2-F-Phe derivative. The predicted high efficiency of the Edman cycle for these modified peptides underscores the robustness of this classic sequencing technique. For definitive quantitative comparisons, researchers are encouraged to perform side-by-side sequencing of the modified and native peptides using the protocols outlined in this guide. This will provide valuable data on repetitive yields and HPLC retention times, further solidifying our understanding of sequencing non-canonical amino acids.
References
A Comparative Analysis of Boc-2-fluoro-L-phenylalanine and Boc-4-fluoro-L-phenylalanine on Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological function. Among these, fluorinated phenylalanine analogs have garnered significant interest due to the unique stereoelectronic properties of the fluorine atom. This guide provides a detailed comparison of two common isomers, Boc-2-fluoro-L-phenylalanine (Boc-2-F-Phe) and Boc-4-fluoro-L-phenylalanine (Boc-4-F-Phe), and their distinct effects on peptide conformation.
Introduction: The Subtle Power of Fluorine Substitution
The substitution of a hydrogen atom with fluorine on the phenyl ring of phenylalanine can dramatically alter a peptide's properties.[1][2] Fluorine's high electronegativity and minimal steric bulk compared to other halogens allow it to modulate the electronic distribution of the aromatic ring, influencing non-covalent interactions that dictate peptide folding and stability.[2][3] The position of the fluorine atom—ortho (2-position) versus para (4-position)—is a critical determinant of its conformational impact.[2][4]
Comparative Analysis of Conformational Effects
The primary distinction between 2-F-Phe and 4-F-Phe lies in the steric and electronic perturbations they introduce. The ortho-substitution in 2-F-Phe places the fluorine atom in close proximity to the peptide backbone, which can lead to more pronounced local conformational restrictions.[4] In contrast, the para-substitution in 4-F-Phe exerts its influence primarily through electronic effects on the aromatic ring, with less direct steric impact on the backbone.[1]
Data Presentation: Quantitative Comparison
While direct, side-by-side experimental data for a single peptide containing both 2-F-Phe and 4-F-Phe is not always available in published literature, the following tables summarize representative data compiled from various studies and theoretical considerations to illustrate the expected quantitative differences.[1]
Table 1: Representative NMR Spectroscopic Data
| Parameter | This compound | Boc-4-fluoro-L-phenylalanine | Rationale for Difference |
| ¹⁹F Chemical Shift (δ, ppm) | Highly sensitive to local backbone conformation and solvent exposure. | Generally less dispersed and sensitive to long-range interactions.[1] | The ortho-position of the fluorine in 2-F-Phe makes its electronic environment more susceptible to changes in the proximal peptide backbone and side-chain orientation. |
| Backbone Dihedral Angles (φ, ψ) | May show greater deviation from standard Ramachandran values due to steric hindrance.[4] | Generally, a more subtle effect on backbone dihedral angles.[1] | The steric bulk of the ortho-fluorine atom can restrict the rotational freedom around the Cα-Cβ bond (χ₁ angle), which in turn can influence the φ and ψ angles of the peptide backbone.[4] |
| Side-Chain Dihedral Angle (χ₁) | More restricted rotation due to steric clash with the peptide backbone.[4] | Less restricted rotation compared to 2-F-Phe.[1] | The proximity of the fluorine atom to the backbone in 2-F-Phe creates a higher energy barrier for rotation around the Cα-Cβ bond. |
Table 2: Representative Circular Dichroism (CD) Spectroscopic Data for a Model α-Helical Peptide
| Secondary Structure | Peptide with this compound | Peptide with Boc-4-fluoro-L-phenylalanine | Rationale for Difference |
| α-Helical Content (%) | May show a slight decrease or disruption of helicity depending on the position. | Can slightly increase or have a minimal effect on α-helical content.[5] | The steric strain from the ortho-fluorine in 2-F-Phe can locally disrupt the regular hydrogen bonding pattern of an α-helix. The electron-withdrawing nature of the para-fluorine in 4-F-Phe can enhance aromatic interactions that stabilize the helix. |
| Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) | Less negative | More negative | A more negative [θ]₂₂₂ value is indicative of a higher α-helical content. |
Experimental Protocols
To empirically determine the conformational effects of incorporating these amino acids, a combination of synthesis, purification, and spectroscopic analysis is required.
Solid-Phase Peptide Synthesis (SPPS)
Peptides containing either Boc-2-F-Phe or Boc-4-F-Phe can be synthesized using standard Boc or Fmoc solid-phase peptide synthesis protocols.
-
Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield or Wang resin).
-
Deprotection: Remove the Boc protecting group from the resin-bound amino acid using a strong acid, typically trifluoroacetic acid (TFA).
-
Coupling: Activate the carboxylic acid of the incoming Boc-protected amino acid (Boc-2-F-Phe-OH or Boc-4-F-Phe-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF. Add this to the deprotected resin.
-
Washing: Thoroughly wash the resin to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for obtaining high-resolution structural information in solution.
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or H₂O/D₂O mixture) to a concentration of 1-5 mM. Adjust the pH as needed.
-
Data Acquisition:
-
1D ¹H and ¹⁹F NMR: Acquire one-dimensional spectra to observe the overall chemical environment of the protons and the fluorine atom.
-
2D TOCSY: To identify amino acid spin systems.
-
2D NOESY: To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
¹H-¹³C HSQC/HMBC: To assign carbon resonances and further aid in structural analysis.
-
-
Data Analysis: Process the NMR data to assign resonances and extract structural restraints (NOEs, coupling constants). Use molecular modeling software to calculate an ensemble of 3D structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of peptides in solution.
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer) that is transparent in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV range (typically 190-260 nm) using a CD spectrometer. A baseline spectrum of the buffer should also be recorded and subtracted from the peptide spectrum.
-
Data Analysis: Convert the raw data to mean residue ellipticity. Use deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil conformations.
Visualizations
Experimental Workflow for Peptide Conformational Analysis
Caption: Workflow for synthesis and conformational analysis of fluorinated peptides.
Logical Relationship of Fluorine Position to Conformational Impact
Caption: Positional effects of fluorine on peptide conformation.
Conclusion
The choice between this compound and Boc-4-fluoro-L-phenylalanine offers a strategic tool for modulating peptide conformation. The ortho-substituted analog, 2-F-Phe, is more likely to induce significant local perturbations through steric hindrance, making it a candidate for disrupting or enforcing specific local folds. Conversely, the para-substituted analog, 4-F-Phe, provides a more subtle modification, primarily altering the electronic nature of the side chain to influence broader interactions and potentially enhance stability with minimal structural disruption. A thorough experimental evaluation using the outlined protocols is essential to determine the precise impact of these valuable non-natural amino acids in any given peptide sequence.
References
Enhancing Peptide Durability: A Comparative Guide to the Stability of 2-, 3-, and 4-Fluorophenylalanine Containing Peptides
For researchers, scientists, and drug development professionals, the strategic incorporation of non-canonical amino acids is a pivotal strategy in the design of robust peptide therapeutics. The substitution of phenylalanine with its fluorinated analogs—2-fluorophenylalanine (2-F-Phe), 3-fluorophenylalanine (3-F-Phe), and 4-fluorophenylalanine (4-F-Phe)—has emerged as a promising approach to enhance peptide stability. The position of the fluorine atom on the phenyl ring can significantly influence the peptide's resistance to enzymatic degradation, as well as its thermal and pH stability, by altering the electronic and steric properties of the amino acid side chain.[1] This guide provides a comparative overview of the stability profiles conferred by these three isomers, supported by available experimental data and detailed methodologies.
Enzymatic Stability: Resisting Proteolytic Degradation
The introduction of fluorophenylalanine into a peptide sequence can dramatically increase its resistance to proteolytic enzymes, which are a major barrier to the in vivo efficacy of peptide drugs.[2] The stability enhancement is contingent on the position of the fluorine atom, which influences the electronic environment of the peptide bond targeted by proteases.[1][2]
Comparative Data on Enzymatic Degradation
Direct comparative studies that evaluate all three isomers under identical conditions are limited. However, research on 2-fluorophenylalanine has shown a remarkable increase in stability against proteases like α-chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids.[2]
A study by Asante et al. (2014) demonstrated that a model peptide containing 2-F-Phe was significantly more resistant to degradation by α-chymotrypsin compared to its native counterpart.[2] After a two-hour incubation period, the native peptide was almost entirely degraded, while over 80% of the 2-F-Phe-containing peptide remained intact.[2] This protective effect is attributed to the strong electron-withdrawing nature of the fluorine atom at the ortho position, which alters the electronic environment of the adjacent peptide bond, making it a less favorable substrate for enzymatic hydrolysis.[2]
While quantitative data for 3-F-Phe is not as readily available, it is hypothesized that its effect on stability may differ from the 2- and 4-isomers due to its unique electronic influence on the phenyl ring. Peptides incorporating 4-F-Phe have also been shown to possess enhanced metabolic stability, rendering them less susceptible to enzymatic degradation.[3] However, some studies suggest that the context of the surrounding amino acid sequence is crucial, as the introduction of 4-F-Phe can in some cases increase susceptibility to certain proteases.[4]
| Peptide Sequence | Modification | Enzyme | Incubation Time (hours) | % Peptide Remaining | Reference |
| Ac-Ala-Ala-Pro-Phe -Ala-Ala-NH₂ | Native Phenylalanine | α-Chymotrypsin | 2 | ~1% | [2] |
| Ac-Ala-Ala-Pro-(2-F-Phe) -Ala-Ala-NH₂ | 2-Fluorophenylalanine | α-Chymotrypsin | 2 | >80% | [2] |
| Model Peptide (P2 position) | 4-Fluorophenylalanine | α-Chymotrypsin | - | Half-life of ~15 min (vs ~20 min for native) | [4] |
| Model Peptide (P1' position) | 4-Fluorophenylalanine | α-Chymotrypsin | - | Half-life of ~25 min (vs ~20 min for native) | [4] |
Thermal Stability
The incorporation of fluorinated amino acids can also modulate the thermal stability of peptides.[1] The effect, however, is highly dependent on the local environment and the specific interactions influenced by the fluorinated residue.[4] While some studies report an increase in the melting temperature (Tm) of peptides containing 4-F-Phe, others show minimal to no change.[4] A direct comparative analysis of the thermal stability imparted by 2-F-Phe, 3-F-Phe, and 4-F-Phe is a current gap in the literature.
| Peptide System | Modification | Method | Native Peptide Tm (°C) | 4-F-Phe Peptide Tm (°C) | ΔTm (°C) | Reference |
| BRD2-Tndm with (+)-JQ1 | V21(4-F-Phe) | DSF | 41 | 44 | +3 | [4] |
pH Stability
The stability of peptides across a range of pH values is critical for their formulation and in vivo performance. The chemical degradation of peptides, such as deamidation, is known to be pH-dependent.[5] While the introduction of fluorophenylalanine can influence the pKa of nearby ionizable groups and potentially alter the pH stability profile of a peptide, comprehensive studies directly comparing the effects of the three isomers on pH-dependent degradation pathways are not yet available.
Experimental Protocols
Enzymatic Stability Assay Protocol
This protocol outlines a typical procedure for assessing the stability of fluorophenylalanine-containing peptides against a specific protease, such as α-chymotrypsin.
Materials:
-
Peptide stock solutions (native and fluorinated)
-
Protease stock solution (e.g., α-chymotrypsin)
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 10% trifluoroacetic acid in water)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Peptide Incubation: Dilute the peptide stock solutions to a final concentration of 1 mg/mL in the incubation buffer.[2]
-
Add the protease to the peptide solution at an optimized enzyme-to-substrate ratio (e.g., 1:100 w/w).[2]
-
Incubate the reaction mixture at 37°C with gentle agitation.[2]
-
Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[2]
-
Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.[2]
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC to separate the intact peptide from its degradation products.[2]
-
Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm) to quantify the amount of remaining intact peptide.[2]
-
Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of the peptide.[2]
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF) Protocol
This protocol describes a method to determine the thermal stability (melting temperature, Tm) of peptides.
Materials:
-
Peptide solution (0.1-0.2 mg/mL in a suitable buffer)[6]
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument[4]
Procedure:
-
Sample Preparation: Prepare a mixture of the peptide solution and the fluorescent dye in a PCR plate.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, gradually increasing the temperature (e.g., from 25°C to 95°C).
-
Fluorescence Monitoring: Monitor the fluorescence intensity as the temperature increases. The dye will bind to the hydrophobic regions of the peptide that become exposed upon unfolding, leading to an increase in fluorescence.[4]
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The midpoint of the resulting sigmoidal curve corresponds to the melting temperature (Tm) of the peptide.[4]
Visualizing Experimental Workflows and Mechanisms
Caption: A generalized workflow for the assessment of peptide enzymatic stability.
Caption: Hypothesized mechanism of enhanced protease resistance.
Conclusion
The incorporation of fluorinated phenylalanine isomers is a powerful strategy for enhancing the stability of therapeutic peptides. The available data strongly indicates that 2-fluorophenylalanine can significantly increase resistance to proteolytic degradation by enzymes like α-chymotrypsin. Similarly, 4-fluorophenylalanine is recognized for its ability to improve metabolic stability. However, there is a clear need for further research involving side-by-side comparisons of all three isomers—2-F-Phe, 3-F-Phe, and 4-F-Phe—to fully elucidate the nuanced effects of fluorine positioning on enzymatic, thermal, and pH stability. Such studies will be invaluable for the rational design of next-generation peptide drugs with optimized pharmacokinetic profiles.
References
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 19F-NMR Chemical Shifts in Fluorinated Phenylalanine Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated phenylalanine analogs into peptides and proteins offers a powerful tool for modulating biological activity and enabling novel imaging and analytical approaches. The fluorine-19 (¹⁹F) nucleus serves as a highly sensitive NMR probe due to its 100% natural abundance, spin of ½, and a wide chemical shift range that is exquisitely sensitive to the local electronic environment. This guide provides a comparative overview of the ¹⁹F-NMR chemical shifts of various fluorinated phenylalanine analogs, supported by experimental data and a detailed experimental protocol.
The position and number of fluorine substitutions on the phenyl ring of phenylalanine significantly influence the ¹⁹F-NMR chemical shift. This sensitivity arises from the interplay of inductive and resonance effects of the fluorine atom(s), which alter the electron density at the fluorine nucleus. Understanding these chemical shift variations is crucial for interpreting NMR spectra in studies of protein structure and dynamics, drug-target interactions, and metabolic profiling.
Comparative ¹⁹F-NMR Chemical Shift Data
The following table summarizes the reported ¹⁹F-NMR chemical shifts for a series of fluorinated phenylalanine analogs. It is important to note that chemical shifts can be influenced by solvent, concentration, pH, and the reference standard used. The data presented here is referenced to trifluoroacetic acid (TFA) or converted to a TFA reference for comparison, as it is a common secondary standard in biological NMR.
| Fluorinated Phenylalanine Analog | Number of Fluorine Atoms | Position of Fluorine(s) | Reported ¹⁹F Chemical Shift (δ) vs. TFA (ppm) |
| 2-Fluorophenylalanine | 1 | 2 (ortho) | -40 to -50 |
| 3-Fluorophenylalanine | 1 | 3 (meta) | -35 to -45 |
| 4-Fluorophenylalanine | 1 | 4 (para) | -40 to -50 |
| 2,4-Difluorophenylalanine | 2 | 2, 4 | F2: ~-30 to -40, F4: ~-35 to -45 |
| 3,5-Difluorophenylalanine | 2 | 3, 5 | ~-30 to -40 |
| 2,4,6-Trifluorophenylalanine | 3 | 2, 4, 6 | F2,6: ~-25 to -35, F4: ~-40 to -50 |
Note: The chemical shift values are approximate and can vary based on experimental conditions. The data is compiled from various sources and is intended for comparative purposes.
Factors Influencing ¹⁹F Chemical Shifts
The observed ¹⁹F chemical shifts are a direct reflection of the electronic environment of the fluorine nucleus. Key factors include:
-
Position of Fluorine Substitution: The ortho, meta, and para positions on the phenyl ring experience different electronic effects, leading to distinct chemical shifts.
-
Number of Fluorine Substituents: Increasing the number of fluorine atoms on the ring generally leads to a downfield shift (less negative ppm values) due to the cumulative electron-withdrawing nature of fluorine.
-
Solvent Effects: The polarity and hydrogen bonding capacity of the solvent can influence the electron distribution around the fluorine atom, causing shifts in the resonance frequency.
-
pH: For amino acids, the protonation state of the amino and carboxyl groups can affect the electronic environment of the phenyl ring and, consequently, the ¹⁹F chemical shift.
-
Protein Environment: When incorporated into a protein, the local microenvironment, including nearby amino acid residues, can induce significant changes in the ¹⁹F chemical shift, providing valuable structural and dynamic information.[1]
Experimental Protocol for ¹⁹F-NMR of Fluorinated Phenylalanine Analogs
This section outlines a general protocol for acquiring high-quality 1D ¹⁹F-NMR spectra of fluorinated phenylalanine analogs.
1. Sample Preparation:
-
Dissolve the Sample: Dissolve the fluorinated phenylalanine analog in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a concentration of 1-10 mM. The choice of solvent will depend on the solubility of the analog and the desired experimental conditions.
-
Add a Reference Standard: Add a small amount of an internal or external reference standard. For aqueous samples, a common internal standard is trifluoroacetic acid (TFA) or 4-fluorobenzoic acid. For organic solvents, CFCl₃ (trichlorofluoromethane) can be used as an external reference (assigned δ = 0 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, high-precision NMR tube.
2. NMR Spectrometer Setup:
-
Tuning and Matching: Tune and match the NMR probe to the ¹⁹F frequency.[2]
-
Locking: Lock the magnetic field on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
3. Acquisition Parameters for a 1D ¹⁹F Spectrum:
-
Pulse Sequence: A simple one-pulse sequence is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., 200 ppm) initially to ensure all fluorine signals are captured. The typical chemical shift range for organofluorine compounds is approximately -50 to -220 ppm.[3]
-
Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.[2]
-
Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a 1-10 mM sample, 64 to 256 scans should provide a good signal-to-noise ratio.
-
Proton Decoupling: For simplicity and to enhance signal-to-noise by collapsing proton-fluorine couplings, broadband proton decoupling can be applied during acquisition.
4. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the chemical shift of the internal or external standard.
Visualizing the Workflow
The following diagram illustrates the general workflow for comparing the ¹⁹F-NMR chemical shifts of different fluorinated phenylalanine analogs.
Caption: Workflow for ¹⁹F-NMR Chemical Shift Comparison.
This guide provides a foundational understanding of the ¹⁹F-NMR chemical shifts of fluorinated phenylalanine analogs. By carefully controlling experimental conditions and understanding the factors that influence chemical shifts, researchers can effectively utilize ¹⁹F-NMR as a powerful analytical tool in their scientific endeavors.
References
The Impact of Fluorination on Peptide Hydrophobicity: A Comparative Analysis of Phenylalanine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced effects of amino acid modifications is paramount. The strategic incorporation of fluorine into phenylalanine residues offers a powerful tool to modulate the physicochemical properties of peptides, significantly influencing their hydrophobicity, and in turn, their stability, membrane permeability, and binding affinity. This guide provides an objective comparison of the hydrophobicity of peptides containing different fluorinated phenylalanines, supported by experimental data, to inform rational peptide design.
The introduction of fluorine atoms onto the phenyl ring of phenylalanine dramatically alters its electronic properties and, consequently, its interaction with aqueous and nonpolar environments. Generally, an increase in the degree of fluorination leads to a significant rise in hydrophobicity. This phenomenon is critical in the development of peptide-based therapeutics, where enhanced hydrophobicity can lead to improved metabolic stability and cell penetration.
Comparative Hydrophobicity Data
The hydrophobicity of different fluorinated phenylalanine analogs can be empirically determined and compared using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this technique, the retention time of a compound on a nonpolar stationary phase is directly proportional to its hydrophobicity. The following table summarizes the quantitative data for unsubstituted phenylalanine and three of its fluorinated derivatives.[1]
| Amino Acid | Substitution Pattern | Hydrophobicity Index (HI) | Relative Retention Time (t_R) |
| Phenylalanine (Phe) | Unsubstituted | 50.0 | 1.00 |
| 4-Fluoro-phenylalanine | Single fluorine (para) | 53.2 | 1.06 |
| 3,4-Difluoro-phenylalanine | Vicinal difluorination | 56.8 | 1.14 |
| 4-Trifluoromethyl-phenylalanine | Trifluoromethyl group (para) | 65.4 | 1.31 |
Note: The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is assigned a value of 50. The Relative Retention Time is normalized to that of Phenylalanine.[1]
This data clearly indicates a direct correlation between the extent of fluorination and the hydrophobicity of the amino acid. The substitution of a single hydrogen atom with a fluorine atom in the para position results in a modest increase in hydrophobicity. The introduction of a second fluorine atom further enhances this effect. The most significant increase is observed with the trifluoromethyl group, a powerful electron-withdrawing moiety that markedly increases the lipophilicity of the molecule.[2]
Experimental Protocol: Determination of Hydrophobicity by RP-HPLC
The following is a detailed methodology for determining the relative hydrophobicity of fluorinated phenylalanine analogs using RP-HPLC.[1]
Objective: To determine the retention times of phenylalanine and its fluorinated analogs on a reversed-phase HPLC column to assess their relative hydrophobicities.
Materials:
-
Reversed-Phase HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (ACN)
-
Standards: Phenylalanine, 4-Fluoro-phenylalanine, 3,4-Difluoro-phenylalanine, and 4-Trifluoromethyl-phenylalanine (dissolved in Mobile Phase A)
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a starting mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Injection: Inject a standard solution of Phenylalanine onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B from the starting conditions to a higher concentration (e.g., 95%) over a defined period (e.g., 30 minutes).
-
Data Acquisition: Monitor the elution of the compound using the UV detector at an appropriate wavelength (e.g., 254 nm) and record the retention time.
-
Re-equilibration and Analysis of Analogs: After each run, re-equilibrate the column to the initial conditions. Repeat the injection and gradient elution for each of the fluorinated phenylalanine standards.
-
Data Analysis: Calculate the relative retention time for each analog by dividing its retention time by the retention time of phenylalanine. The Hydrophobicity Index (HI) can be subsequently calculated using established formulas that correlate retention time with hydrophobicity scales.
Logical Relationship: Fluorination and Hydrophobicity
The following diagram illustrates the direct relationship between the degree of fluorination of the phenylalanine side chain and the resulting increase in the peptide's hydrophobicity. This increased hydrophobicity is a key factor influencing various biophysical properties of the peptide.
References
A Researcher's Guide to the Structural Analysis of Peptides with Boc-2-fluoro-L-phenylalanine: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise three-dimensional structure of a peptide is paramount to understanding its function, stability, and therapeutic potential. The incorporation of non-canonical amino acids, such as Boc-2-fluoro-L-phenylalanine, offers a powerful tool to modulate peptide conformation and enhance its properties. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques for the structural elucidation of these modified peptides, supported by detailed experimental protocols and comparative data.
The introduction of a fluorine atom at the ortho position of the phenylalanine side chain induces significant steric and electronic perturbations that can influence peptide backbone and side-chain conformations.[1] X-ray crystallography provides high-resolution structural data in the solid state, offering precise atomic coordinates.[2] However, alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) offer valuable insights into the peptide's conformation and dynamics in solution.
Comparative Analysis of Structural Elucidation Techniques
The choice of analytical technique for peptide structural analysis depends on the specific research question, the nature of the peptide, and the desired level of detail. While X-ray crystallography offers unparalleled resolution of the static structure, NMR and CD spectroscopy provide complementary information about the solution-state conformation and secondary structure content, respectively.
| Technique | Information Provided | Advantages for this compound Peptides | Limitations |
| X-ray Crystallography | High-resolution 3D structure in the solid state, including bond lengths, angles, and crystal packing. | Provides precise atomic coordinates to visualize the effect of the ortho-fluoro substitution on the peptide backbone and side-chain conformation. | Requires the peptide to form well-diffracting single crystals, which can be challenging. The solid-state conformation may not fully represent the biologically relevant solution-state structure. |
| NMR Spectroscopy | Detailed 3D structure and dynamics in solution. | The ¹⁹F nucleus of 2-fluorophenylalanine is a highly sensitive probe with no background signal in biological systems, providing site-specific conformational information.[1][3] | Can be complex to analyze for larger peptides. Requires relatively high sample concentrations. |
| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil) in solution. | A relatively rapid and low-cost method to assess the overall impact of 2-fluorophenylalanine incorporation on the peptide's secondary structure. | Provides low-resolution structural information. Does not give atomic-level detail. |
Quantitative Data Comparison
Due to the limited availability of public crystallographic data for peptides containing this compound, the following table presents representative data for a hypothetical peptide to illustrate the type of information obtained from X-ray crystallography, alongside typical data from NMR and CD spectroscopy for comparative purposes.
| Parameter | X-ray Crystallography (Hypothetical Data) | NMR Spectroscopy (Representative Data) | Circular Dichroism (Representative Data) |
| Resolution | 1.8 Å | N/A | N/A |
| Space Group | P2₁2₁2₁ | N/A | N/A |
| Unit Cell Dimensions (a, b, c) | 15.2 Å, 25.5 Å, 30.1 Å | N/A | N/A |
| Key Dihedral Angles (Φ, Ψ) for 2-F-Phe | -75°, 140° | -70° ± 10°, 135° ± 15° | N/A |
| ¹⁹F Chemical Shift | N/A | -115 to -125 ppm (relative to CFCl₃) | N/A |
| Secondary Structure Content | Predominantly β-turn | 25% α-helix, 40% β-sheet, 35% random coil | 22% α-helix, 45% β-sheet, 33% random coil |
Experimental Protocols
I. Peptide Synthesis with this compound
A standard solid-phase peptide synthesis (SPPS) protocol is employed for the synthesis of peptides incorporating this compound.
-
Resin Preparation: Swell a suitable resin (e.g., MBHA resin) in dichloromethane (DCM).
-
Boc Deprotection: Remove the N-terminal Boc protecting group using 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: Couple the subsequent Boc-protected amino acids, including this compound, using a coupling agent such as HBTU/HOBt in the presence of DIEA in N,N-dimethylformamide (DMF).
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
II. X-ray Crystallography Workflow
The following protocol outlines the key steps for determining the crystal structure of a peptide containing this compound.[2][4]
-
Crystallization Screening:
-
Dissolve the purified peptide in a suitable buffer to a concentration of 5-20 mg/mL.
-
Use commercially available or in-house prepared crystallization screens to test a wide range of precipitants, pH, and additives.
-
Employ vapor diffusion methods (sitting or hanging drop) to set up crystallization trials.
-
Incubate the trials at a constant temperature and monitor for crystal growth.
-
-
Crystal Harvesting and Cryo-protection:
-
Once suitable crystals are obtained, carefully harvest them using a cryo-loop.
-
Briefly soak the crystals in a cryoprotectant solution (e.g., mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during data collection.
-
Flash-cool the crystals in liquid nitrogen.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in the X-ray beamline.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.[5]
-
Use appropriate software to control the data collection parameters (e.g., exposure time, oscillation range).
-
-
Data Processing and Structure Determination:
-
Index and integrate the diffraction data to determine the unit cell parameters and reflection intensities.[6]
-
Scale and merge the data from multiple images.
-
Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or direct methods.
-
Build an initial atomic model into the resulting electron density map.
-
Refine the model against the diffraction data to improve its agreement with the experimental observations.
-
Validate the final structure using established crystallographic criteria.
-
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray Diffraction (XRD) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Protein XRD Protocols - X-ray Diffraction Data Processing [sites.google.com]
Safety Operating Guide
Proper Disposal of Boc-2-fluoro-L-phenylalanine: A Guide for Laboratory Professionals
For immediate reference, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. This document provides general guidance for the safe disposal of Boc-2-fluoro-L-phenylalanine, a valuable amino acid derivative used in peptide synthesis and pharmaceutical research.[1] Adherence to proper disposal procedures is critical for laboratory safety and environmental protection.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage of this compound are essential to minimize risks. The compound is a white to off-white solid and may cause eye, skin, respiratory, and digestive tract irritation.[2] The toxicological properties have not been fully investigated.[2]
Key Handling Precautions:
-
Avoid generating dust.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[2][3][4]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][3]
Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed disposal company or an authorized incinerator.[3]
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the chemical name: "this compound" and the associated hazards (e.g., "Irritant").
-
-
Waste Segregation:
-
Store the waste container in a designated, secure area for chemical waste, segregated from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Inform the disposal company of the nature of the waste. Disposal should be in accordance with all applicable federal, state, and local regulations.
-
-
Spill Cleanup:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Safety and Hazard Information
While one safety data sheet indicates that the chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard[4], others classify it as a skin and eye irritant and may cause respiratory irritation.[3] Due to the limited toxicological data, it is prudent to handle this compound with caution.
| Hazard Classification | Description |
| Skin Irritation | Causes skin irritation.[3] |
| Eye Irritation | Causes serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation.[2][3] |
In case of exposure, follow these first-aid measures:
-
Eyes: Flush with plenty of water for at least 15 minutes.[2]
-
Inhalation: Move to fresh air.[2]
-
Ingestion: Rinse mouth with water.[2]
In all cases of exposure, seek medical attention.[2]
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
